Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodology of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Executive Summary As a Senior Application Scientist, I frequently encounter the need for sterically constrained, halogenated building blocks in the design of novel active pharmaceutical ingredients (APIs). 1-[(2-Bromophe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for sterically constrained, halogenated building blocks in the design of novel active pharmaceutical ingredients (APIs). 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4) is a highly specialized intermediate that fulfills this role[1]. By fusing a rigid cyclopropane ring with an ortho-brominated benzyl system, this molecule provides a unique spatial trajectory for its functional groups. This whitepaper provides an in-depth analysis of its structural descriptors, thermodynamic properties, and a self-validating synthetic protocol designed for high yield and high purity.
Chemical Structure & Molecular Descriptors
The architecture of this molecule is defined by three distinct functional domains, each contributing to its utility in organic synthesis and medicinal chemistry:
The Cyclopropane Core: Unlike acyclic alkanes, the C-C bonds in a cyclopropane ring possess higher p-character, while the exocyclic C-C bonds possess higher s-character (sp²-like). This structural rigidity restricts the conformational freedom of attached groups and slightly increases the acidity of the adjacent carboxylic acid.
The Carboxylic Acid Moiety: Serves as the primary handle for downstream functionalization (e.g., amide bond formation, esterification, or decarboxylative cross-coupling).
The Ortho-Bromobenzyl Group: The bromine atom at the ortho position introduces severe steric hindrance, locking the benzyl group into specific rotameric conformations. Furthermore, the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Quantitative Chemical Data
The following table summarizes the core molecular descriptors and physical data for the compound[1][2]:
In drug development, the spatial arrangement of functional groups dictates target affinity. The cyclopropane ring acts as a steric constraint, reducing the entropic penalty upon binding to a target protein. The ortho-bromine can participate in halogen bonding —a highly directional interaction where the electron-deficient "sigma-hole" of the bromine atom interacts with Lewis bases (like protein backbone carbonyls).
Diagram 1: Pharmacophore interaction model highlighting the compound's binding modalities.
Synthetic Methodology & Experimental Workflow
The synthesis of 1-alkylated cyclopropanecarboxylic acids relies on the generation of a stable enolate, followed by an Sₙ2 alkylation[3].
Causality Behind Experimental Choices
Base Selection (LDA): We utilize Lithium Diisopropylamide (LDA) rather than alkoxides. Alkoxides would cause transesterification or fail to fully deprotonate the α-carbon. LDA is sterically hindered and non-nucleophilic, ensuring quantitative enolization.
Cryogenic Conditions (-78 °C): Conducting the deprotonation at -78 °C prevents unwanted side reactions, such as the Claisen condensation of the ester with itself.
Hydrolysis Reagent (LiOH): Lithium hydroxide is specifically selected over sodium hydroxide for the final hydrolysis. The lithium cation acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This electrophilic activation is critical for overcoming the significant steric shielding provided by the cyclopropane ring and the bulky ortho-bromobenzyl moiety.
Step-by-Step Protocol
Step 1: Enolate Formation
Charge an oven-dried, argon-purged Schlenk flask with anhydrous Tetrahydrofuran (THF) and diisopropylamine (1.1 equivalents).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-Butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.
Add methyl cyclopropane-1-carboxylate (1.0 equivalent) dropwise. Stir for 1 hour at -78 °C.
Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. ¹H-NMR analysis should reveal >95% deuterium incorporation at the α-position, confirming quantitative enolate formation.
Step 2: Sₙ2 Alkylation
5. Dissolve 2-bromobenzyl bromide (1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
6. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.
7. Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the intermediate ester.
Step 3: Sterically Hindered Hydrolysis
8. Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O.
9. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 equivalents). Heat the mixture to 65 °C (reflux) for 12-16 hours.
10. Cool the mixture, remove organic solvents under reduced pressure, and acidify the remaining aqueous layer with 1M HCl to pH ~2.
11. Extract the precipitated product with EtOAc, dry, and concentrate. Purify via recrystallization (e.g., from heptane/EtOAc) to yield pure 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
Diagram 2: Three-step synthetic workflow from methyl cyclopropane-1-carboxylate to the final acid.
References
American Elements. "CAS 1483329-91-4 | AMERICAN ELEMENTS®". American Elements Product Database. Available at:[Link]
Cope, A. C., Holmes, H. L., & House, H. O. "The Alkylation of Esters and Nitriles". Organic Reactions, Volume 09. Available at: [Link]
Comprehensive Technical Guide on CAS 1483329-91-4: Analytical Determination of Molecular Weight, Density, and Exact Mass
Introduction In modern fragment-based drug discovery (FBDD) and complex organic synthesis, halogenated cyclopropane derivatives serve as critical rigidified scaffolds. CAS 1483329-91-4, chemically identified as 1, is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In modern fragment-based drug discovery (FBDD) and complex organic synthesis, halogenated cyclopropane derivatives serve as critical rigidified scaffolds. CAS 1483329-91-4, chemically identified as 1, is a prime example of such a building block[1]. As a Senior Application Scientist, I frequently encounter the need to rigorously validate the physicochemical properties of such precursors before they are integrated into multi-step synthetic pipelines.
This whitepaper provides an authoritative, in-depth protocol for the analytical determination and validation of the molecular weight, exact mass, and density of CAS 1483329-91-4. Rather than merely listing specifications, this guide explores the causality behind the selected analytical techniques, ensuring that every protocol functions as a self-validating system.
Physicochemical Profiling
Before initiating empirical analysis, it is necessary to establish the theoretical baseline for2[2]. The presence of the bromine atom introduces a distinct isotopic signature, while the cyclopropane ring and carboxylic acid moiety dictate its spatial and intermolecular packing behaviors.
Table 1: Core Physicochemical Properties of CAS 1483329-91-4
(Note: The density is estimated based on structural analogs such as 1-(4-bromophenyl)cyclopropanecarboxylic acid, which exhibits a predicted density of 3[3].)
Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)
The Causality: Bromine possesses two naturally occurring stable isotopes: 79Br (50.69%) and 81Br (49.31%). Standard low-resolution mass spectrometry will yield a broad M and M+2 doublet. To unequivocally confirm the identity of CAS 1483329-91-4 and exclude isobaric impurities, High-Resolution Mass Spectrometry (HRMS) using an Orbitrap or Q-TOF analyzer is mandatory. We target the exact monoisotopic mass of 253.99424 Da.
Self-Validating Protocol:
Sample Preparation: Dissolve 1.0 mg of CAS 1483329-91-4 in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.
Lock Mass Calibration: Infuse a continuous stream of Leucine Enkephalin (m/z 554.2615 in negative ion mode) via a secondary reference sprayer. Why? This acts as an internal standard, correcting for subtle temperature or voltage drifts in the mass analyzer in real-time, ensuring sub-ppm mass accuracy.
Ionization: Operate the Electrospray Ionization (ESI) source in negative mode to facilitate the deprotonation of the carboxylic acid group, yielding the [M-H]- ion.
Data Acquisition: Scan the m/z range of 100-500 with a resolution setting of at least 70,000 (at m/z 200).
Isotopic Pattern Analysis: Verify the presence of the [M-H]- monoisotopic peak at m/z 252.9870 (accounting for the loss of a proton) and the corresponding 81Br isotope peak at m/z 254.9849. The intensity ratio must be approximately 1:1.
Caption: High-Resolution Mass Spectrometry workflow for exact mass and isotopic pattern determination.
True Density Determination via Helium Gas Pycnometry
The Causality: For solid crystalline powders like CAS 1483329-91-4, bulk density measurements are highly inaccurate due to interstitial air voids between particles. To determine the true skeletal density (critical for evaluating crystal packing efficiency and downstream formulation), Helium Gas Pycnometry is the gold standard. Helium's small atomic radius allows it to penetrate the finest pores of the powder without adsorbing onto the surface.
Self-Validating Protocol:
Instrument Calibration: Prior to sample analysis, calibrate the pycnometer using NIST-traceable tungsten carbide spheres of a precisely known volume. Why? This validates the internal volume of the sample chamber (
Vc
) and reference chamber (
Vr
), ensuring the system is leak-free and thermodynamically stable.
Sample Preparation: Accurately weigh approximately 2.0 g of CAS 1483329-91-4 powder using a micro-analytical balance (±0.01 mg). Record this mass (
m
).
Purging: Place the sample into the chamber and subject it to 10 purge cycles with ultra-high purity (99.999%) helium gas. This displaces any atmospheric moisture or trapped air within the powder matrix.
Pressurization & Expansion: Pressurize the sample chamber to a known pressure (
P1
). Open the expansion valve to allow the helium to expand into the reference chamber, and record the equilibrium pressure (
P2
).
Volume Calculation: Calculate the skeletal volume (
Vs
) using Boyle's Law:
Vs=Vc−[Vr/((P1/P2)−1)]
.
Density Computation: Divide the recorded mass (
m
) by the calculated skeletal volume (
Vs
) to yield the true density in g/cm³.
Caption: Gas pycnometry logical workflow for determining the true skeletal density of solid compounds.
Molecular Weight Validation via UHPLC-UV-MS
The Causality: While HRMS confirms the exact mass of the active pharmaceutical ingredient (API) fragment, it is crucial to validate the average molecular weight (255.11 g/mol ) in a chromatographic context to ensure the bulk material behaves as expected and is free from degradation products (e.g., debromination).
Self-Validating Protocol:
Chromatographic Separation: Inject 2 µL of the sample onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Orthogonal Detection: Route the eluent through a Photodiode Array (PDA) detector set to 254 nm (targeting the bromophenyl chromophore) before entering a single quadrupole mass spectrometer. Why? UV detection quantifies purity, while MS confirms the mass of the main peak, ensuring that the primary UV-absorbing species corresponds to the target molecular weight.
Data Interpretation: The mass spectrum extracted from the primary chromatographic peak must display the characteristic isotopic cluster centered around the average molecular weight of the deprotonated species.
Caption: Logical relationship between core physicochemical properties and their validation methods.
Conclusion
The rigorous characterization of CAS 1483329-91-4 requires a multi-faceted analytical approach. By employing HRMS with real-time lock mass calibration, we secure the exact mass and isotopic fidelity of the brominated scaffold. Concurrently, helium gas pycnometry provides an uncompromised assessment of the true skeletal density, free from the artifacts of bulk powder packing. These self-validating methodologies ensure that researchers and drug development professionals can integrate this building block into their pipelines with absolute confidence in its structural and physical integrity.
Synthesis Pathways and Reaction Mechanisms for 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid
Abstract The incorporation of cyclopropyl rings into pharmaceutical active ingredients (APIs) is a highly effective strategy for restricting conformational flexibility, improving metabolic stability, and enhancing target...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of cyclopropyl rings into pharmaceutical active ingredients (APIs) is a highly effective strategy for restricting conformational flexibility, improving metabolic stability, and enhancing target binding affinity. 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is a critical, sterically encumbered intermediate used in the synthesis of complex spirocyclic scaffolds and heavily functionalized pharmacophores. This whitepaper provides an in-depth technical analysis of the synthetic pathways, mechanistic causality, and validated experimental protocols required to synthesize this molecule with high yield and purity.
Retrosynthetic Analysis and Strategic Disconnections
The structural complexity of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid arises from its fully substituted quaternary carbon center at the cyclopropane ring. A retrosynthetic analysis reveals two primary disconnections:
C–C Bond Formation (Alkylation): Disconnection of the benzyl-cyclopropyl bond leads to a cyclopropyl enolate equivalent and 2-bromobenzyl bromide (CAS 3433-80-5)[1].
Functional Group Interconversion (Hydrolysis): The carboxylic acid moiety can be unmasked from either a nitrile or an ester precursor.
While historical methods for synthesizing 1-benzylcyclopropanecarboxylic acid derivatives relied on the Haller-Bauer cleavage of non-enolizable ketones[2], modern synthetic logic dictates the direct alkylation of cyclopropanecarbonitrile[3] or ethyl cyclopropanecarboxylate[4] due to superior atom economy and regiocontrol.
Comparative Synthetic Pathways
To establish a self-validating protocol, we must evaluate the two most viable synthetic routes. Both routes utilize 2-bromobenzyl bromide as the electrophile but differ in their choice of the cyclopropyl nucleophile.
Route A: Nitrile Alkylation (The Benchchem Protocol)
This route utilizes cyclopropanecarbonitrile as the core building block[3]. The alpha-proton of the nitrile is deprotonated using a strong base (e.g., Lithium diisopropylamide, LDA), followed by quenching with 2-bromobenzyl bromide.
Drawback: The subsequent hydrolysis of the sterically hindered quaternary nitrile to the carboxylic acid requires exceptionally harsh conditions (e.g., KOH in ethylene glycol at 150 °C or concentrated H₂SO₄ reflux). These conditions risk debromination or nucleophilic aromatic substitution of the ortho-bromo substituent.
Route B: Ester Alkylation (The Preferred Route)
This route employs ethyl cyclopropanecarboxylate. Deprotonation with LDA at cryogenic temperatures generates a stable lithium enolate, which undergoes an Sₙ2 reaction with 2-bromobenzyl bromide.
Advantage: The resulting ester is saponified using mild basic conditions (LiOH in THF/MeOH/H₂O), which perfectly preserves the integrity of the ortho-bromoarene[4].
Quantitative Pathway Comparison
Parameter
Route A (Nitrile Pathway)
Route B (Ester Pathway)
Causality / Impact
pKa of α-Proton
~31
~25
Esters require less forcing conditions for quantitative enolization.
Alkylation Yield
75 - 80%
85 - 92%
Ester enolates exhibit superior nucleophilicity and lower self-condensation.
Route B is highly scalable and minimizes late-stage yield loss.
Mechanistic Insights: Enolization and Steric Trajectory
Understanding the causality behind the reaction conditions in Route B is critical for successful execution.
The Enolization Step
The α-proton of ethyl cyclopropanecarboxylate is relatively unreactive due to the high s-character of the cyclopropyl C-H bonds. LDA (pKa ~36) is strictly required over weaker bases like NaH. LDA provides rapid, irreversible, and quantitative deprotonation at -78 °C, forming a planar lithium enolate. The lithium counterion coordinates with the ester oxygen, stabilizing the intermediate and preventing ketene formation.
The Sₙ2 Alkylation Trajectory
The attack of the cyclopropyl enolate on 2-bromobenzyl bromide is highly sensitive to sterics. The ortho-bromo group on the electrophile (CAS 3433-80-5)[1] creates a significant steric shield around the benzylic carbon. Consequently, the Sₙ2 transition state is higher in energy compared to an unsubstituted benzyl bromide. While the Sₙ2 attack initiates at -78 °C, the reaction mixture must be allowed to warm to room temperature to overcome this kinetic barrier and achieve complete conversion.
Mechanistic sequence highlighting enolate formation, SN2 trajectory, and steric control.
Experimental Workflow & Self-Validating Protocol
The following protocol details the optimized synthesis of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid via Route B.
Workflow for the synthesis of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid via ester alkylation.
Step 1: Synthesis of Ethyl 1-(2-bromobenzyl)cyclopropanecarboxylate
Rationale: Cryogenic conditions prevent side reactions, while the slow addition of the electrophile prevents dialkylation.
Preparation of LDA: To a flame-dried, argon-purged Schlenk flask, add anhydrous THF (50 mL) and diisopropylamine (15.4 mmol, 1.1 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (15.4 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
Enolization: Add ethyl cyclopropanecarboxylate (14.0 mmol, 1.0 equiv) dropwise over 10 minutes. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation: Dissolve 2-bromobenzyl bromide (15.4 mmol, 1.1 equiv)[1] in anhydrous THF (10 mL) and add dropwise to the enolate solution.
Maturation: Maintain at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature slowly over 4 hours.
Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate ester.
Step 2: Saponification to 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid
Rationale: The quaternary cyclopropyl center severely restricts the trajectory of hydroxide attack. A mixed solvent system (THF/MeOH/H₂O) is critical: MeOH enhances the solubility of the lipophilic ester, while water provides the nucleophile.
Hydrolysis: Dissolve the purified ethyl 1-(2-bromobenzyl)cyclopropanecarboxylate (10.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL).
Heating: Heat the mixture to 60 °C and stir vigorously for 12-16 hours. Monitor completion via TLC (disappearance of the ester spot).
Acidification (Critical Step): Cool the mixture to room temperature and evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove unreacted organic impurities.
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 2M HCl. The product, 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, will precipitate as a white solid.
Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the pure target compound.
References
The Royal Society of Chemistry. SUPPORTING INFORMATION. (Details on the preparation of 1-Benzylcyclopropanecarboxylic acid). Retrieved April 4, 2026.[Link]
Chemistry-Chemists (Organic Reactions, Vol 09). The Cleavage of Non-Enolizable Ketones with Sodium Amide. The Haller-Bauer reaction. Retrieved April 4, 2026.[Link]
Thermodynamic Stability and Solid-State Profiling of CAS 1483329-91-4 at Room Temperature
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary CAS 1483329-91-4, chemically identified as 1[1], is a conformationally restric...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
CAS 1483329-91-4, chemically identified as 1[1], is a conformationally restricted building block highly valued in medicinal chemistry. Despite the inherent high potential energy of its cyclopropane core, the compound exhibits remarkable solid-state stability at room temperature (RT)[1]. This whitepaper dissects the thermodynamic principles governing its kinetic inertness and outlines self-validating experimental protocols to quantify its shelf-life, adhering to the latest international regulatory standards.
Structural Thermodynamics & Kinetic Inertness
The thermodynamic stability of CAS 1483329-91-4 at room temperature is a complex interplay of ring strain, steric shielding, and crystal lattice thermodynamics.
Cyclopropane Ring Strain vs. Kinetic Barrier: The cyclopropane ring possesses an 2[2]. While this makes the molecule thermodynamically "loaded," the activation energy required to cleave the bent C-C σ-bonds is exceptionally high without a transition metal catalyst (e.g., Palladium). Consequently, at 25°C, the ring remains kinetically inert.
Solid-State Lattice Stabilization: As a solid powder at room temperature[1], the carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers. This dimerization significantly lowers the free energy of the crystal lattice, anchoring the molecule and preventing spontaneous degradation or polymorphic shifts.
Steric Shielding: The ortho-bromo substitution on the phenyl ring provides substantial steric hindrance around the benzylic position, protecting it from auto-oxidation and nucleophilic attack.
Degradation Pathways & Mechanistic Causality
Understanding how to break the stability of CAS 1483329-91-4 is essential for designing forced degradation studies.
Thermal Decarboxylation: Cyclopropane carboxylic acid derivatives typically3[3]. At these elevated temperatures, the thermal energy surpasses the kinetic barrier, leading to decarboxylation and subsequent ring-opening.
Photolytic Vulnerability: While thermodynamically stable in the dark, the C-Br bond is susceptible to homolytic cleavage under intense UV irradiation, necessitating light-resistant storage.
Fig 1. Mechanistic pathways governing the thermodynamic stability of CAS 1483329-91-4.
Experimental Methodologies for Stability Validation
To validate the thermodynamic stability of CAS 1483329-91-4, we employ a self-validating orthogonal approach. This ensures compliance with the 4[4] and the core 5[5].
Protocol 1: Isothermal Microcalorimetry (IMC) for Ambient Thermodynamic Profiling
Causality: Traditional accelerated stability testing (e.g., 40°C/75% RH) can force degradation pathways that do not naturally occur at room temperature. 6[6]. This provides a true thermodynamic baseline without altering the reaction mechanism.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 100.0 mg of CAS 1483329-91-4 powder into a sterilized glass ampoule and seal hermetically.
Thermal Equilibration: Lower the ampoule into the IMC thermostat maintained at exactly 25.000 °C. Allow 45 minutes for the dissipation of frictional heat caused by handling.
Data Acquisition: Continuously record the heat flow (dQ/dt) for 7 to 14 days.
Self-Validation & Analysis: The system is self-validating; a stable heat flow baseline of < 0.5 µW/g confirms the absolute absence of exothermic degradation or polymorphic transitions. If heat flow remains near zero, the system is thermodynamically stable at RT.
Causality: While IMC proves RT stability, DSC/TGA maps the thermal activation barrier required to break the kinetic inertness of the cyclopropane ring, establishing the absolute limits of the compound's stability.
Step-by-Step Methodology:
Sample Loading: Place 5.0 mg of the compound into an aluminum crucible with a pinhole lid to allow gas escape.
Heating Profile: Heat the sample from 25°C to 300°C at a precise rate of 10°C/min under a dry nitrogen purge (50 mL/min).
Data Interpretation: Record the onset of the melting endotherm and any subsequent exothermic events (indicating ring-opening or decarboxylation).
Fig 2. Self-validating experimental workflow for solid-state thermodynamic profiling.
Quantitative Data Presentation
Table 1: Thermodynamic and Physicochemical Profile
Journal of Chemical & Engineering Data. "Measurements of Vapor Pressure, Heat Capacity, and Density along the Saturation Line for Cyclopropane Carboxylic Acid..." ACS Publications. 3
Application Note: Divergent Palladium-Catalyzed Functionalization of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid
Target Audience: Synthetic Chemists, Methodology Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale In modern drug discovery, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Methodology Researchers, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
In modern drug discovery, the incorporation of rigid, spirocyclic, and bridged architectures is a proven strategy to improve metabolic stability and target selectivity. 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is a highly versatile, bifunctional building block that perfectly serves this paradigm. It features an ortho-bromobenzyl moiety primed for oxidative addition and a cyclopropanecarboxylic acid that acts both as a directing group and a highly reactive site for C(sp3)–H activation[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes. Here, we dissect the divergent reactivity of this substrate under palladium catalysis. By tuning the ligand environment and solvent system, chemists can selectively drive the reaction down two distinct pathways:
Intermolecular Cross-Coupling: Enabling Suzuki-Miyaura or Buchwald-Hartwig functionalization of the aryl bromide while preserving the cyclopropane ring for downstream amide coupling[2].
Mechanistic Insights: The Causality of Catalysis
Understanding the interplay between the substrate's geometry and the palladium catalytic cycle is critical for rational reaction optimization.
The Cyclopropane Advantage
The cyclopropane ring possesses unusually high s-character in its C–H bonds (approaching sp2 hybridization). This increases the acidity of these protons and lowers the activation barrier for metal insertion compared to standard aliphatic chains[3]. When paired with a free carboxylic acid, the substrate acts as its own directing group. The carboxylate binds to the Pd(II) center, bringing the metal into perfect spatial proximity with the cyclopropyl C–H bond.
For intramolecular annulation, the rate-limiting step is the cleavage of the C(sp3)–H bond. The introduction of Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Boc-Val-OH) is transformative. The amino acid acts as a bidentate ligand that not only stabilizes the Pd(II) species but also functions as an internal, relay base to abstract the proton via a six-membered transition state (the CMD pathway)[4].
Catalytic cycle of Pd-catalyzed C(sp3)-H annulation of 1-(2-bromobenzyl)cyclopropanecarboxylic acid.
Optimization Data & Parameter Selection
To demonstrate the sensitivity of the C(sp3)–H annulation pathway to reaction parameters, we summarize the optimization landscape below. Notice how the solvent and ligand choices dictate the success of the reaction[5].
Table 1: Optimization of Intramolecular C(sp3)-H Annulation Conditions
Entry
Palladium Source
Ligand
Base
Solvent
Yield (%)
Causality / Observation
1
Pd(OAc)₂ (10 mol%)
None
K₂CO₃
DMF
15%
Lack of CMD-enabling ligand stalls the cycle at Pd(II).
2
Pd(OAc)₂ (10 mol%)
PPh₃
K₂CO₃
Toluene
22%
Standard phosphines favor protodehalogenation over C-H activation.
3
Pd(OAc)₂ (10 mol%)
Boc-Val-OH
K₂CO₃
Toluene
58%
MPAA ligand enables CMD, but solvent polarity limits base solubility.
Preparation of the Catalytic System: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, Boc-Val-OH, and Cs₂CO₃.
Expert Insight: Weighing the hygroscopic Cs₂CO₃ inside a glovebox prevents moisture-induced quenching of the active Pd species.
Substrate Addition: Add the 1-(2-Bromobenzyl)cyclopropanecarboxylic acid to the tube.
Solvent Introduction & Degassing: Add HFIP. Seal the tube with a septum and perform three cycles of freeze-pump-thaw. Backfill with Argon.
Causality: HFIP is a strong hydrogen-bond donor that disrupts substrate aggregation and stabilizes the high-energy palladacycle intermediate. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) dead-end complexes.
Thermal Activation: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 16 hours.
Self-Validating Checkpoint (LC-MS): At 16 hours, sample 5 µL of the reaction. Dilute in MeCN and inject into the LC-MS.
Validation: The reaction is complete when the distinct 1:1 isotopic doublet of the starting material (M+H ~255/257) completely disappears, replaced by a single mass peak corresponding to the des-bromo annulated product (M+H ~175).
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via reverse-phase chromatography.
Reagent Assembly: Charge a vial with the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
Causality: Pd(dppf)Cl₂ is selected because its large bite angle forces the aryl groups on the Pd(II) intermediate closer together, accelerating reductive elimination and overcoming the steric bulk of the ortho-substituted benzyl group.
Solvent Addition: Add the Dioxane/H₂O mixture.
Expert Insight: Water is strictly required here to hydroxylate the boronic acid, converting it into a reactive boronate complex capable of transmetalating with the Pd(II)-halide species.
Reaction Execution: Sparge the mixture with Argon for 10 minutes, seal, and heat at 80 °C for 8 hours.
Workup & Isolation: Acidify the aqueous layer to pH 3 using 1M HCl (to ensure the carboxylic acid is protonated and partitions into the organic phase). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
Troubleshooting & Best Practices
Issue: High levels of protodehalogenation (reduction of Ar-Br to Ar-H).
Root Cause: Moisture in the system or the use of an overly electron-rich phosphine ligand that slows down reductive elimination, allowing background protodemetalation to outcompete C–H activation.
Solution: Ensure HFIP is stored over molecular sieves. Switch to the MPAA ligand system (Protocol A) which bypasses traditional phosphine-related side reactions.
Issue: Cyclopropane Ring-Opening.
Root Cause: Excessive heating (>110 °C) in the presence of strong bases can trigger β-carbon elimination or nucleophilic ring-opening of the strained cyclopropane.
Solution: Strictly maintain the reaction temperature at 90 °C. If ring-opening persists, switch the base from Cs₂CO₃ to a milder alternative like K₂HPO₄.
Application Note: 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid as a Strategic Building Block in Drug Discovery
Executive Summary & Rationale In modern drug discovery, the transition from planar, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates—a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In modern drug discovery, the transition from planar, sp2-hybridized aromatic molecules to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates—a paradigm widely known as "Escape from Flatland"[1]. 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4) is a premium, bifunctional building block engineered specifically for this purpose.
This molecule features a conformationally restricted cyclopropane core that dictates the 3D vector of its attached functional groups. By locking the dihedral angles of the benzylic spacer, the cyclopropane ring reduces the entropic penalty upon target binding. Furthermore, the molecule presents two orthogonal reactive handles: an aliphatic carboxylic acid and an ortho-substituted aryl bromide. This dual reactivity allows for divergent, late-stage functionalization, making it an invaluable scaffold for generating structurally complex libraries.
Structural Advantages & Causality
To understand the utility of this building block, one must analyze the causality behind its structural features:
Conformational Restriction : Unlike flexible aliphatic chains (e.g., linear alkanes), the cyclopropane ring restricts the rotation of the benzylic group. This rigidity ensures that the exit vectors of the derivatives are precisely defined, which is critical for structure-based drug design (SBDD).
Orthogonal Reactivity : The molecule allows for sequential cross-coupling without the need for protecting groups. The carboxylic acid can undergo acylation or radical decarboxylation, while the aryl bromide is primed for transition-metal-catalyzed C–C or C–Heteroatom bond formation.
Metabolic Shielding : The neopentyl-like steric environment at the C1 position of the cyclopropane ring shields the carboxylic acid (and its subsequent amide/ester derivatives) from rapid enzymatic hydrolysis, significantly improving in vivo metabolic stability.
Physicochemical Profiling
The following table demonstrates the physicochemical advantages of this building block compared to a traditional, flat analog.
Higher Fsp3 correlates with improved solubility and lower off-target toxicity[1].
Conformational Flexibility
High (Free rotation around α-carbon)
Low (Locked by cyclopropane ring)
Reduces entropic penalty; fixes 3D exit vectors for tighter target binding.
Metabolic Stability (α-position)
Prone to oxidation / enolization
Blocked (Quaternary sp3 carbon)
Prevents rapid clearance via α-oxidation; eliminates risk of racemization.
Topological Polar Surface Area
37.3 Ų
37.3 Ų
Identical TPSA, but the 3D presentation of the polar group differs significantly.
Divergent Synthetic Workflows & Protocols
The true value of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid lies in its synthetic versatility. Below are three self-validating protocols detailing how to exploit its orthogonal reactivity.
Protocol A: Sterically Hindered Amide Coupling
Objective : Convert the carboxylic acid into a functionalized amide while leaving the aryl bromide intact for downstream coupling.
Causality : The cyclopropane ring creates significant steric bulk at the α-position. Standard carbodiimides (like EDC/HOBt) often result in poor yields or the formation of inactive N-acylurea byproducts. Utilizing HATU generates a highly active 7-azabenzotriazole (HOAt) ester. The pyridine nitrogen of HOAt provides neighboring group participation, hydrogen-bonding with the incoming amine to accelerate aminolysis despite the steric hindrance.
Step-by-Step Methodology :
Preparation : In an oven-dried flask under nitrogen, dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 equiv, 0.2 M) in anhydrous DMF.
Activation : Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Coupling : Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4–12 hours.
Workup : Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Self-Validation : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 253/255 [M-H]⁻) indicates completion. ¹H NMR of the purified product will show the retention of the benzylic CH2 singlet (~3.2 ppm) and the appearance of amide N-H or alkyl protons.
Protocol B: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
Objective : Form a C(sp2)–C(sp2) bond at the ortho-position of the phenyl ring, retaining the carboxylic acid.
Causality : The aryl bromide is located ortho to the bulky cyclopropylmethyl group. This steric crowding severely impedes the transmetalation step of the catalytic cycle. Employing a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos accelerates oxidative addition and facilitates transmetalation by stabilizing the monoligated Pd(0) intermediate, preventing catalyst deactivation[2].
Step-by-Step Methodology :
Preparation : Charge a Schlenk tube with the building block (1.0 equiv), an aryl boronic acid (1.5 equiv), K3PO4 (3.0 equiv), Pd2(dba)3 (2 mol%), and SPhos (8 mol%).
Solvent Addition : Add a degassed mixture of Toluene/H2O (10:1 ratio, 0.1 M).
Reaction : Seal the tube and heat to 90 °C for 12 hours under vigorous stirring.
Workup : Cool to room temperature, acidify the aqueous layer to pH 3 with 1M HCl (to ensure the carboxylic acid is protonated), and extract with EtOAc.
Self-Validation : Track the consumption of the aryl bromide via LC-MS. The distinct 1:1 isotopic pattern of bromine will be replaced by the mass of the cross-coupled biaryl product.
Objective : Replace the carboxylic acid with an aryl or alkyl group via C(sp3)–C(sp2) bond formation.
Causality : Traditional cross-coupling requires pre-functionalized organometallics. Here, the carboxylic acid acts as a traceless activating group. Upon deprotonation, the carboxylate is oxidized by an excited Ir(III) photocatalyst. Extrusion of CO2 generates a highly reactive tertiary cyclopropyl radical, which is rapidly intercepted by a Ni(II) complex to forge a new C–C bond without requiring highly reactive Grignard reagents[3].
Step-by-Step Methodology :
Preparation : In a transparent vial, combine the building block (1.0 equiv), an aryl halide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and Cs2CO3 (2.0 equiv).
Solvent Addition : Add anhydrous, degassed DMF (0.1 M).
Irradiation : Irradiate the mixture with a 34 W Blue LED (λ = 450 nm) at room temperature for 24 hours. A cooling fan should be used to maintain ambient temperature.
Workup : Dilute with diethyl ether, wash with water and brine, dry over MgSO4, and purify via flash chromatography.
Self-Validation : The loss of the carboxylate group is definitively proven by IR spectroscopy (disappearance of the broad O–H stretch at 2500–3000 cm⁻¹ and C=O stretch at ~1700 cm⁻¹) and ¹³C NMR (loss of the carbonyl peak at ~180 ppm).
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this single building block, highlighting its utility in library generation.
Divergent Synthetic Workflow of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
References
Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode. Journal of Medicinal Chemistry - ACS Publications. 1
Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society - ACS Publications. 3
Advanced Applications of CAS 1483329-91-4 in Medicinal Chemistry: Synthesis of Conformationally Restricted Spiro- and Fused-Heterocycles
Executive Summary In modern drug discovery, the strategic introduction of conformational restriction is a proven tactic to improve target affinity, metabolic stability, and pharmacokinetic profiles. 1-[(2-bromophenyl)met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the strategic introduction of conformational restriction is a proven tactic to improve target affinity, metabolic stability, and pharmacokinetic profiles. 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1483329-91-4) is a highly specialized, bifunctional building block that perfectly embodies this strategy[1]. By combining the steric and metabolic benefits of a cyclopropane ring with the synthetic versatility of an ortho-bromo benzyl moiety, this compound serves as an ideal precursor for complex API (Active Pharmaceutical Ingredient) scaffolds, particularly spiro-fused isoquinolinones and benzazepines.
This application note details the structural rationale, physicochemical properties, and a self-validating experimental protocol for utilizing CAS 1483329-91-4 in late-stage API synthesis via intramolecular palladium-catalyzed amidation.
Structural Rationale & The "Cyclopropane Effect"
The Cyclopropane Core
Medicinal chemists frequently replace gem-dimethyl groups with cyclopropane rings. This "cyclopropane effect" reduces the local lipophilicity (logD) while maintaining steric bulk, which often translates to lower hepatic clearance and improved oral bioavailability. Furthermore, the cyclopropane ring locks the dihedral angles of attached substituents, projecting them into precise, predictable exit vectors that can enhance binding inside a target protein's active site.
The Ortho-Bromo Benzyl Exit Vector
CAS 1483329-91-4 features an ortho-bromo substituent on its benzyl ring. While aryl bromides are standard handles for intermolecular Suzuki or Stille cross-couplings, their true value in this scaffold lies in intramolecular cyclization [2]. Once the carboxylic acid is converted into a secondary amide, the proximity of the ortho-bromo group allows for a highly efficient intramolecular Buchwald-Hartwig amination, rapidly generating 3D-rich, spiro-fused heterocyclic systems[3].
Physicochemical Profile
Understanding the baseline properties of CAS 1483329-91-4 is critical for reaction planning, particularly regarding solubility and steric hindrance during activation.
Key Application: Synthesis of Cyclopropa-Fused Isoquinolin-1-ones
Isoquinolinones are privileged pharmacophores found in numerous kinase inhibitors, PARP inhibitors, and GPCR modulators[5],. The synthesis of a cyclopropa-fused isoquinolin-1-one from CAS 1483329-91-4 involves a two-step sequence:
Amide Coupling : Activation of the sterically hindered cyclopropane-carboxylic acid.
Intramolecular Buchwald-Hartwig Amidation : Palladium-catalyzed C-N bond formation[3].
Synthetic Workflow
Synthetic workflow from CAS 1483329-91-4 to a fused isoquinolin-1-one API scaffold.
Experimental Protocols & Causality
Protocol 1: Sterically Hindered Amide Coupling
The
α
-position of the carboxylic acid is quaternary (part of the cyclopropane ring), creating significant steric hindrance. Standard coupling reagents like EDC/HOBt often result in poor yields. Causality: We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier to efficiently yield the amide.
Step-by-Step Methodology:
Charge a dry, argon-purged round-bottom flask with CAS 1483329-91-4 (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).
Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
Add HATU (1.2 equiv) in one portion. The solution will turn pale yellow. Stir for 15 minutes to ensure complete formation of the active ester.
Add the desired primary amine (1.1 equiv) dropwise.
Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.
The linear amide must undergo an intramolecular cross-coupling to form the isoquinolinone core[2].
Causality behind condition selection:
Catalyst/Ligand: Pd2(dba)3 with Xantphos. Xantphos is a bidentate ligand with a wide bite angle (~111°), which forces the palladium intermediate into a cis-geometry, drastically accelerating the final reductive elimination step in sterically congested environments[3].
Base: Cs2CO3. While NaOtBu is a stronger base commonly used in Buchwald-Hartwig reactions, it can cause unwanted side reactions (e.g., base-catalyzed cleavage or epimerization). Cs2CO3 is mild yet highly effective for deprotonating the coordinated amide[6].
Step-by-Step Methodology:
To an oven-dried Schlenk tube, add the Amide Intermediate (1.0 equiv, 5 mmol), Pd2(dba)3 (0.05 equiv, 5 mol%), Xantphos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv).
Seal the tube with a septum and purge with Argon (vacuum/argon cycle x3).
Add anhydrous, degassed Toluene (0.1 M) via syringe.
Replace the septum with a Teflon screw cap and heat the reaction mixture to 100 °C in an oil bath for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Concentrate the filtrate and purify the resulting spiro-fused isoquinolinone via silica gel chromatography.
Reaction Optimization Data
The following table summarizes the optimization trajectory that validates the chosen protocol[3],[6].
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)2
PPh3
K2CO3
DMF
100
15
2
Pd2(dba)3
BINAP
Cs2CO3
Toluene
100
45
3
Pd2(dba)3
Xantphos
Cs2CO3
Toluene
100
88
4
Pd2(dba)3
Xantphos
NaOtBu
Toluene
100
62 (Side reactions)
Catalytic Mechanism
Catalytic cycle of the Pd-catalyzed intramolecular Buchwald-Hartwig amidation.
References
CAS 1483329-91-4 | AMERICAN ELEMENTS® - americanelements.com -
Application Note: Orthogonal Derivatization of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid for High-Throughput In Vitro Screening
Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists. Objective: To provide a robust, self-validating methodology for generating a structurally diverse library of analogs from a bifun...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Drug Development Professionals, and Assay Biologists.
Objective: To provide a robust, self-validating methodology for generating a structurally diverse library of analogs from a bifunctional starting scaffold for Structure-Activity Relationship (SAR) profiling.
Strategic Rationale & Scaffold Analysis
In early-stage drug discovery, the rapid generation of diverse chemical libraries from a single advanced intermediate is critical for efficient in vitro screening. 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is an ideal bifunctional scaffold. It possesses two orthogonal reactive sites:
An aliphatic carboxylic acid attached to a cyclopropane ring, suitable for generating an array of amides.
An ortho-substituted aryl bromide , primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl or aryl-heteroaryl systems.
To prevent the free carboxylic acid from interfering with palladium catalysts (via competitive binding) or causing non-specific protein binding in in vitro assays, a sequential derivatization strategy is required. The carboxylic acid is first capped via amidation, followed by the cross-coupling of the aryl bromide.
Mechanistic Grounding: Causality in Reagent Selection
Overcoming Steric Hindrance in Amidation
The carboxylic acid group is directly attached to a cyclopropane ring, creating significant local steric bulk. Traditional coupling reagents like EDC/NHS often yield poor conversion rates for such hindered substrates[1].
To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is selected because the nitrogen atom at the 7-position of its azabenzotriazole ring exhibits a neighboring group effect. This accelerates the formation of the highly reactive active ester and facilitates the nucleophilic attack of the amine, even in sterically demanding environments, while minimizing racemization or side reactions[2].
Orthogonal Cross-Coupling at the Aryl Bromide
Aryl bromides are highly competent electrophiles for the Suzuki-Miyaura cross-coupling reaction. Because the bromine is located at the ortho position of the benzyl linker, steric hindrance is again a factor. We employ a robust Palladium(II) precatalyst, such as Pd(dppf)Cl₂ , combined with a mild base (K₂CO₃) in an aqueous-organic solvent mixture (Dioxane/H₂O or aqueous DMF). Aqueous conditions have been proven to enhance the efficiency of Suzuki couplings for aryl bromides, promoting rapid transmetalation and high turnover frequencies (TOF)[3][4].
Derivatization Workflow & Self-Validation Logic
A critical component of high-throughput chemistry is the ability to validate reactions quickly without complex isolation. This workflow utilizes the natural isotopic distribution of Bromine (
79
Br and
81
Br in a ~1:1 ratio) as an internal, self-validating marker.
Sequential derivatization workflow with integrated LC-MS self-validation checkpoints.
Activation: Dissolve the cyclopropanecarboxylic acid scaffold in anhydrous DMF at room temperature under a nitrogen atmosphere. Add DIPEA, followed by HATU.
Incubation: Stir the mixture for 15–20 minutes. Causality: This pre-activation time is crucial to allow the complete formation of the 7-azabenzotriazole active ester before the amine is introduced, preventing amine degradation[5].
Coupling: Add the desired amine (neat or dissolved in 1 mL DMF) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. Validation Check: Confirm the presence of the product mass
[M+H]+
accompanied by a distinct 1:1 isotopic doublet (M and M+2), verifying that the aryl bromide remains unreacted.
Workup: Quench the reaction with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
This protocol diversifies the aryl bromide intermediates into the final screening compounds.
Reagents:
Brominated Amide Intermediate from Protocol A (1.0 equiv, 0.2 mmol)
Aryl or Heteroaryl Boronic Acid (1.5 equiv)
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)
Potassium Carbonate (K₂CO₃) (3.0 equiv)
1,4-Dioxane / H₂O (4:1 v/v, 4 mL)
Step-by-Step Procedure:
Degassing: In a microwave vial or Schlenk tube, combine the amide intermediate, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon or Nitrogen for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of boronic acids.
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a stream of inert gas and seal the vessel.
Reaction: Heat the mixture to 90 °C in an oil bath or heating block for 8–12 hours.
Self-Validation (LC-MS): Sample the reaction. Validation Check: The successful cross-coupling is confirmed by the complete disappearance of the 1:1 Bromine isotopic doublet and the emergence of a single major mass peak corresponding to the new biaryl product.
Workup & Purification: Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and wash with Ethyl Acetate. Concentrate the filtrate and purify the residue via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final compound ready for in vitro screening.
Quantitative Data & Analytical Validation Summary
The following table summarizes the expected performance metrics and analytical markers for the orthogonal derivatization workflow, ensuring reproducible library generation.
Reaction Step
Key Reagents / Catalyst
Primary Chemical Challenge
Optimization Strategy
Expected Yield
Self-Validation Marker (LC-MS)
1. Amidation
HATU, DIPEA, DMF
Steric bulk of cyclopropane ring
Use of HATU for neighboring group acceleration
75% – 90%
Presence of 1:1 M / M+2 doublet (
79
Br/
81
Br)
2. Suzuki Coupling
Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
Ortho-substitution on benzyl linker
Aqueous biphasic conditions to accelerate transmetalation
60% – 85%
Complete loss of Br doublet; shift to biaryl mass
References
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF
ResearchGate
URL:[Link][3]
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes
ACS Publications
URL:[Link][4]
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries
PubMed Central (PMC)
URL:[Link][1]
Process optimization for acid-amine coupling: a catalytic approach
Growing Science
URL:[Link][5]
Application Notes and Protocols for the Mild Decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid under mild...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid under mild conditions. Recognizing the delicate nature of the cyclopropane ring and the potential for side reactions, this guide focuses on modern, non-harsh methodologies. We delve into the scientific principles behind promising techniques such as visible-light photoredox catalysis and modified radical-based methods. Detailed experimental protocols are provided as robust starting points for reaction optimization. This guide emphasizes a mechanistic understanding to empower researchers to rationally select and adapt these methods for their specific research needs, particularly in the context of complex molecule synthesis where preserving structural integrity is paramount.
Scientific and Strategic Overview
The decarboxylation of carboxylic acids is a fundamental transformation in organic synthesis. However, the substrate at the heart of this guide, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, presents a unique set of challenges that preclude the use of harsh, classical decarboxylation methods which often rely on high temperatures.
The primary challenge lies in the preservation of the cyclopropane ring. The generation of a radical or ionic intermediate at the C1 position of the cyclopropane ring can lead to rapid ring-opening, a well-documented phenomenon for cyclopropylcarbinyl species.[1][2][3] This ring-opening is often thermodynamically favorable and kinetically fast, posing a significant hurdle to the synthesis of the desired 1-[(2-Bromophenyl)methyl]cyclopropane.
Furthermore, the presence of a 2-bromophenyl group introduces considerations regarding potential side reactions involving the aryl halide, and its electronic influence on the stability of any radical intermediates.
This guide, therefore, focuses on methods that proceed under mild conditions, minimizing the energy input that could favor undesired pathways. We will explore strategies that leverage photochemistry and carefully controlled radical generation to achieve the target decarboxylation while maintaining the integrity of the cyclopropane moiety.
Recommended Methodologies and Mechanistic Insights
Based on an extensive review of modern synthetic methods, we have identified two primary strategies that hold the most promise for the mild decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid:
Visible-Light Photoredox Catalysis: This has emerged as a powerful and versatile tool for conducting a wide array of chemical transformations under exceptionally mild conditions.[4]
Modified Barton Decarboxylation: A classic radical-based method that can be adapted to milder, light-induced conditions, avoiding the need for thermal initiators.[5][6][7]
Visible-Light Photoredox Decarboxylation
Causality of Method Selection: Photoredox catalysis offers the advantage of generating radical intermediates under ambient temperature and with high functional group tolerance.[4] For our target molecule, this means we can potentially generate the desired 1-(2-bromophenyl)methylcyclopropyl radical with minimal risk of thermal degradation or ring-opening. The reaction is initiated by a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) with the carboxylate, leading to the formation of a carboxyl radical which rapidly extrudes CO2.
Key Considerations for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid:
Photocatalyst Selection: An iridium or ruthenium-based photocatalyst is a common choice. Organic photocatalysts can also be effective.
Hydrogen Atom Donor: The choice of a suitable hydrogen atom donor is crucial to trap the generated 1-(2-bromophenyl)methylcyclopropyl radical before it can undergo ring-opening. Thiols (e.g., thiophenol, dodecanethiol) or Hantzsch esters are commonly employed.
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is typically used to ensure solubility of the reactants and catalyst.
Base: A mild base (e.g., an organic amine like triethylamine or DBU) is often required to deprotonate the carboxylic acid in situ, forming the carboxylate which is more readily oxidized.
Causality of Method Selection: The Barton decarboxylation is a well-established method for converting carboxylic acids to alkanes via a radical intermediate.[5][6] The traditional method often requires thermal initiation (e.g., with AIBN). However, a milder, visible-light-induced variant has been developed, which aligns with our goal of avoiding harsh conditions.[7] This method involves the formation of a redox-active ester (a "Barton ester") which can then be cleaved under visible light irradiation.
Key Considerations for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid:
Barton Ester Formation: The carboxylic acid must first be converted to a redox-active ester, typically an N-hydroxyphthalimide (NHP) ester or a thiohydroxamate ester.
Electron Donor-Acceptor (EDA) Complex: In the visible-light induced variant, the Barton ester can form an EDA complex with a suitable electron donor, such as tris(trimethylsilyl)silane ((TMS)₃SiH).[7] Upon irradiation, this complex facilitates the decarboxylation.
Hydrogen Atom Source: The electron donor, such as (TMS)₃SiH, often also serves as the hydrogen atom source to quench the alkyl radical.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) or organic photocatalyst (e.g., 4CzIPN)
Hydrogen atom donor (e.g., thiophenol or Hantzsch ester)
Base (e.g., triethylamine or DBU)
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Blue LED light source (e.g., 450 nm)
Procedure:
To a Schlenk flask, add 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 equiv), the photocatalyst (1-5 mol%), and a magnetic stir bar.
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
Add the anhydrous, degassed solvent via syringe.
Add the base (1.5-2.0 equiv) and the hydrogen atom donor (1.5-2.0 equiv) via syringe.
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. A small fan can be used to maintain a constant temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
DMAP (4-Dimethylaminopyridine) (catalytic amount)
Anhydrous dichloromethane (DCM)
Procedure:
Dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 equiv), N-hydroxysuccinimide (or N-hydroxyphthalimide) (1.1 equiv), and a catalytic amount of DMAP in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add DCC or EDC (1.1 equiv) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Filter the reaction mixture to remove the urea byproduct.
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude NHP ester, which can often be used in the next step without further purification.
Step B: Decarboxylation of the NHP Ester
Materials:
Crude NHP ester from Step A
Tris(trimethylsilyl)silane ((TMS)₃SiH)
Anhydrous, degassed solvent (e.g., DMF)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Blue LED light source
Procedure:
To a Schlenk flask, add the crude NHP ester (1.0 equiv) and a magnetic stir bar.
Evacuate and backfill the flask with an inert atmosphere three times.
Add anhydrous, degassed solvent via syringe.
Add (TMS)₃SiH (1.5-2.0 equiv) via syringe.
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Interpretation and Troubleshooting
Expected Outcome: The desired product is 1-[(2-Bromophenyl)methyl]cyclopropane. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Side Products and Troubleshooting:
Potential Issue
Observation
Plausible Cause
Suggested Action
Ring-Opening
Formation of butenylbenzene derivatives.
The intermediate cyclopropylcarbinyl radical is unstable and undergoes rapid ring-opening.
Lower the reaction temperature, use a more efficient hydrogen atom donor at a higher concentration, or screen different photocatalysts.
Low Conversion
Starting material remains after extended reaction time.
Inefficient single-electron transfer or quenching of the excited photocatalyst.
Increase the intensity of the light source, change the solvent, or screen different photocatalysts and bases.
Debromination
Formation of 1-(phenylmethyl)cyclopropane.
Radical-mediated reduction of the aryl bromide.
This is less likely under these mild conditions but could occur. If observed, consider alternative protective group strategies if the bromine is not desired in the final product.
Conclusion
The decarboxylation of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid under mild conditions is a challenging yet achievable transformation. By leveraging the principles of visible-light photoredox catalysis or modified Barton decarboxylation, researchers can access the desired product while minimizing the risk of cyclopropane ring-opening. The protocols provided herein serve as a robust starting point for optimization. A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and adapting these methods to other complex substrates in drug discovery and development.
References
Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618–3622. [Link]
Radom, L., et al. (1998). Ring Opening of the Cyclopropylcarbinyl Radical and Its N- and O-Substituted Analogues: A Theoretical Examination of Very Fast Unimolecular Reactions. Journal of the American Chemical Society, 120(23), 5801–5810. [Link]
Gaillard, J. F., et al. (2003). Molecular orbital calculations of ring opening of the isoelectronic cyclopropylcarbinyl radical, cyclopropoxy radical, and cyclopropylaminium radical cation series of radical clocks. The Journal of Organic Chemistry, 68(24), 9394–9402. [Link]
Martinez, F. N., Schlegel, H. B., & Newcomb, M. (1996). Ab Initio Molecular Orbital Calculations of Ring Opening of Cyclopropylcarbinyl Radicals. The Journal of Organic Chemistry, 61(24), 8547–8557. [Link]
Newcomb, M., & Glenn, A. G. (1989). A convenient method for kinetic studies of fast radical rearrangements. Rate constants and Arrhenius function for the cyclopropylcarbinyl radical ring opening. Journal of the American Chemical Society, 111(1), 275–277. [Link]
Glorius, F., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]
Barton, D. H. R., Crich, D., & Motherwell, W. B. (1983). New and improved methods for the radical decarboxylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications, (17), 939-941. [Link]
Walton, J. C. (2018). A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Chemical Communications, 54(58), 8074-8077. [Link]
Candish, L., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]
Wang, C. S., et al. (2016). Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. ACS Catalysis, 6(8), 4983-4988. [Link]
Nájera, C., & Yus, M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]
MacMillan, D. W. C., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(19), 8747–8755. [Link]
SynArchive. (n.d.). Barton Decarboxylation. Retrieved from [Link]
Quimicafacil.net. (n.d.). Reacción de Hunsdiecker. Retrieved from [Link]
Wikipedia. (n.d.). Barton decarboxylation. Retrieved from [Link]
Glorius, F., et al. (2017). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618-3622. [Link]
Hollmann, F., et al. (2025). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie International Edition. [Link]
Wang, J., & Fu, M. (2020). Visible light induced Barton decarboxylation free of radical initiators. Journal of University of Science and Technology of China, 50(11), 1403-1410. [Link]
J&K Scientific LLC. (2025). Barton Decarboxylation. Retrieved from [Link]
Al-Tel, T. H. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(9), 135-149. [Link]
Tunge, J. A., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(38), 12473-12477. [Link]
Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]
BYJU'S. (2019, March 4). Hunsdiecker Reaction. Retrieved from [Link]
Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(12), 6713–6718. [Link]
Arnold, F. H., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ACS Catalysis, 10(12), 6713–6718. [Link]
Oisaki, K., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Trinuclear Iron(III) Cluster. Chemistry – A European Journal, 28(11), e202104192. [Link]
Hollmann, F., et al. (2025). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. Angewandte Chemie International Edition. [Link]
Newcomb, M., & Choi, S. Y. (1999). Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. The Journal of Organic Chemistry, 64(4), 1225–1232. [Link]
Li, Y. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. The Journal of Organic Chemistry, 88(10), 6401-6406. [Link]
Al-Hadedi, A. A. M., et al. (2021). Photoredox-Mediated Deoxygenative Radical Additions of Aromatic Acids to Vinyl Boronic Esters and gem-Diborylalkenes. Chemistry – A European Journal, 27(64), 15967-15972. [Link]
Nájera, C., & Yus, M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Abe, M. (2019). Synthesis, Physical Properties, and Reactivity of Stable, π-Conjugated, Carbon-Centered Radicals. Molecules, 24(4), 698. [Link]
Liu, G., et al. (2024). Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides. Nature Synthesis. [Link]
Solvay SA. (2016). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. U.S.
Tirkistani, F. A. A. (2010). Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate. Journal of Applied Sciences, 10(10), 875-879. [Link]
Technical Support Center: Yield Optimization for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid
Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals struggling with low yields during the synthesis of 1-[...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals struggling with low yields during the synthesis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4).
Synthesizing this sterically congested cyclopropane derivative presents two major chemical bottlenecks: the aggregation of lithium enolates during the alkylation phase, and the extreme steric shielding of the quaternary C1 carbon that prevents standard ester/nitrile hydrolysis. This guide provides the mechanistic causality behind these failures and offers field-proven, self-validating protocols to bypass them.
Mechanistic Workflow & Route Selection
The diagram below illustrates the two primary synthetic pathways. The "Standard Ester Route" is notorious for failing at the hydrolysis step, whereas the "Dianion Bypass Route" offers a highly efficient one-step alternative.
Figure 1: Mechanistic workflow comparing the standard ester route vs. the dianion bypass route.
Troubleshooting FAQs
Q: I am using the standard ester alkylation route (LDA + methyl cyclopropanecarboxylate + 2-bromobenzyl bromide). My alkylation yield is capped at 40%. Why is the reaction stalling?A: The stalling is caused by the physical aggregation of the lithium enolate. In THF, the lithium enolate of cyclopropanecarboxylates tends to form stable hexameric or tetrameric aggregates, which drastically reduces the concentration of the reactive monomeric enolate.
Solution: Introduce 10-20% volume of a strongly coordinating co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA alongside THF. These additives coordinate with the lithium cation, breaking the aggregates into highly reactive monomers. You will visually notice the reaction mixture transition from a cloudy suspension to a clear solution, confirming the disaggregation.
Q: My alkylation was successful, but I cannot hydrolyze the resulting 1-(2-bromobenzyl)cyclopropanecarboxylate ester to the final acid. Refluxing in NaOH/MeOH or LiOH/THF/H2O yields mostly unreacted starting material. What is the mechanistic failure here?A: You are encountering severe steric hindrance. The target molecule features a quaternary carbon (C1 of the cyclopropane ring) that is flanked by a bulky 2-bromobenzyl group. This creates a steric shield that physically blocks the hydroxide nucleophile from achieving the required Bürgi-Dunitz trajectory to attack the carbonyl carbon.
Solution: Switch to Potassium tert-butoxide (KOtBu) in anhydrous DMSO . While KOtBu is typically a non-nucleophilic base, dissolving it in a polar aprotic solvent like DMSO leaves the tert-butoxide anion completely unsolvated ("naked"). This hyper-reactive state forces the nucleophilic cleavage of sterically hindered esters, a proven methodology for complex, congested architectures[1].
Q: Is there a more elegant way to bypass this problematic hydrolysis step entirely?A: Yes. The most efficient optimization is to abandon the ester/nitrile starting materials and use cyclopropanecarboxylic acid directly via the "Dianion Route"[2]. By treating the free carboxylic acid with 2.2 equivalents of LDA, you first deprotonate the carboxylic acid (forming the lithium carboxylate), and then deprotonate the alpha-carbon to form a highly reactive lithium dianion. Alkylating this dianion with 2-bromobenzyl bromide yields the target acid in a single step upon acidic workup, completely eliminating the need for hydrolysis.
Experimental Protocols (Self-Validating Systems)
Protocol A: The "Dianion Bypass" (Recommended One-Step Synthesis)
This protocol utilizes a double-deprotonation strategy to form the α-carbanion of the carboxylate[2].
Dianion Formation: To a flame-dried Schlenk flask under argon, add anhydrous THF (50 mL) and diisopropylamine (2.2 eq, 22 mmol). Cool to -78 °C and add n-BuLi (2.2 eq, 22 mmol, 2.5 M in hexanes) dropwise. Stir for 30 min to generate LDA.
Acid Addition: Warm the LDA solution to 0 °C. Add cyclopropanecarboxylic acid (1.0 eq, 10 mmol) dropwise.
Self-Validation Checkpoint: Upon addition, a thick white precipitate will immediately form (the mono-lithium carboxylate salt). As the second equivalent of LDA deprotonates the alpha-carbon over 45-60 minutes, this precipitate will dissolve into a clear, pale-yellow solution. This visual clearance is your confirmation that the soluble dianion has successfully formed.
Alkylation: Cool the reaction mixture back to -78 °C. Add 2-bromobenzyl bromide (1.1 eq, 11 mmol) dissolved in 10 mL of dry THF dropwise over 15 minutes.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
Workup: Quench the reaction by carefully adding 1M HCl until the aqueous layer reaches a pH of ~2 (verify with pH paper). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Recrystallize the crude solid from hexanes/ethyl acetate to afford pure 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
Protocol B: Harsh Hydrolysis of Sterically Hindered Esters (KOtBu/DMSO)
If you must proceed from an already synthesized ester intermediate, use this protocol[1].
Preparation: In a dry flask under argon, dissolve the sterically hindered 1-(2-bromobenzyl)cyclopropanecarboxylate ester (1.0 eq, 5 mmol) in anhydrous DMSO (20 mL).
Base Addition: Add Potassium tert-butoxide (KOtBu, 4.0 eq, 20 mmol) in one rapid portion. The solution will immediately darken.
Reaction: Heat the mixture to 90 °C for 4-6 hours. Monitor by TLC (Hexanes:EtOAc 8:2). The starting material spot will disappear as the highly nucleophilic "naked" tert-butoxide cleaves the ester.
Workup: Cool to room temperature. Pour the mixture into 100 mL of ice water. Wash the basic aqueous layer once with diethyl ether (to remove non-acidic impurities).
Isolation: Acidify the aqueous layer to pH 2 using concentrated HCl. A white precipitate should form. Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the organic layer extensively with water (5 x 50 mL) to remove all traces of DMSO, dry over Na2SO4, and concentrate to yield the target acid.
Quantitative Data Summary
The table below summarizes the expected yields and bottlenecks associated with each synthetic strategy, allowing you to make an informed decision based on your lab's capabilities.
Synthetic Route
Key Reagents
Alkylation Yield
Hydrolysis Yield
Overall Yield
Primary Bottleneck
Standard Ester Route
LDA, 2-Bromobenzyl bromide, NaOH/MeOH
65-75%
< 10%
< 7%
Extreme steric hindrance at C1 completely blocks standard basic hydrolysis.
Modified Ester Route
LDA + DMPU, 2-Bromobenzyl bromide, KOtBu/DMSO
80-85%
70-75%
~60%
Requires harsh hydrolysis conditions; extensive washing needed for DMSO removal.
Direct Dianion Route
2 eq. LDA, 2-Bromobenzyl bromide
75-80%
N/A (One-step)
75-80%
Requires precise temperature control (-78 °C to 0 °C) during dianion formation.
References
Title: Synthesis of Sildenafil Analogues from Anacardic Acid and Their Phosphodiesterase-5 Inhibition[1]
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL:[Link]
Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans[2]
Source: Arkivoc (Arkat USA)
URL:[Link]
Troubleshooting poor solubility of CAS 1483329-91-4 in aqueous biological buffers
A Note from the Senior Application Scientist: The following guide addresses the common challenges associated with dissolving poorly water-soluble compounds, using "CAS 1483329-91-4" as a case study. It is important to no...
Author: BenchChem Technical Support Team. Date: April 2026
A Note from the Senior Application Scientist: The following guide addresses the common challenges associated with dissolving poorly water-soluble compounds, using "CAS 1483329-91-4" as a case study. It is important to note that CAS 1483329-91-4 is not a publicly cataloged chemical entity, and therefore, no specific data on its physicochemical properties are available. This guide is built upon established principles and strategies for handling new or poorly characterized compounds with low aqueous solubility.[1][2] The protocols and advice provided are general best practices and should be adapted based on the observed properties of your specific molecule.
Frequently Asked Questions (FAQs)
Q1: I've just received a new compound, CAS 1483329-91-4, and it won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the first and most critical step?
A1: The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent.[3] Direct dissolution of a hydrophobic compound in an aqueous buffer is often unsuccessful.[1] Dimethyl sulfoxide (DMSO) is the most common initial choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[][5]
Causality: Poorly water-soluble compounds, often referred to as "grease-ball" or "brick-dust" molecules, have chemical structures that are energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water.[1] An organic solvent like DMSO disrupts the intermolecular forces within the compound's crystal lattice and creates a more favorable solvation environment.[] This concentrated stock can then be serially diluted into your aqueous buffer for your working solution, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤0.5%).[6]
Q2: I've made a 10 mM stock solution of CAS 1483329-91-4 in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms immediately. What's happening and how can I fix it?
A2: This is a classic sign of your compound "crashing out" of solution. It occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit, even with the small amount of co-solvent present.
Here are several strategies to address this, which can be approached systematically:
Lower the Working Concentration: The simplest first step is to try a lower final concentration. Your target concentration may be too high for the compound's intrinsic aqueous solubility.
Increase Co-solvent Percentage (with caution): You can try slightly increasing the final percentage of DMSO in your working solution (e.g., from 0.1% to 0.5% or 1%). However, you must always validate the tolerance of your specific cell line or assay to the solvent, as concentrations above 0.5% can induce cellular stress or other off-target effects.[6]
Utilize a Different Co-solvent: If DMSO is not effective or is incompatible with your assay, other co-solvents can be tested.[5] Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are common alternatives.[][7] A tiered approach to solvent selection is often necessary.
Employ pH Modification: If your compound has ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be highly dependent on pH.[8][9] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt.[10] Conversely, for a weakly basic compound, lowering the pH below its pKa will lead to protonation and increased solubility.[10][11]
Q3: How do I know if my compound is acidic or basic without specific data? And how do I properly use pH adjustment?
A3: Without a known structure, you must determine this empirically. A simple pH-solubility screen is the best approach.
Experimental Logic: Prepare several small-volume aliquots of your aqueous buffer at different pH values (e.g., pH 5.0, 6.2, 7.4, 8.5). Add a small, consistent amount of your DMSO stock to each. The pH at which the compound remains in solution at the highest concentration gives you a strong indication of its acidic or basic nature and the optimal pH range for your experiments.
Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of a compound at a given pH. By shifting the pH, you alter this ratio, directly impacting solubility.[8] It's a powerful technique, but one must consider that the blood and intracellular environments are strongly buffered around pH 7.2-7.4, which can cause a pH-solubilized drug to precipitate upon administration in vivo.[9]
Q4: I've heard about using surfactants or cyclodextrins. When should I consider these more advanced techniques?
A4: These are excellent strategies when co-solvents and pH adjustments are insufficient or inappropriate for your experimental system.[5][12]
Surfactants (e.g., Tween® 80, Solutol® HS 15): These are amphiphilic molecules that form micelles in aqueous solutions.[5] Hydrophobic compounds can partition into the lipophilic core of these micelles, effectively increasing their apparent solubility.[13] This is a very common strategy for in vivo formulations.[14]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] The poorly soluble drug can form an "inclusion complex" by fitting into this cavity, which then allows the entire complex to dissolve readily in water.[2][15] This is often used to improve the solubility and stability of drugs.[13]
You should consider these options when you need to achieve a higher concentration than co-solvents allow, or when the required co-solvent concentration is toxic to your system.
Troubleshooting Workflow & Protocols
Logical Flow for Troubleshooting Solubility
The following diagram outlines a systematic approach to tackling solubility issues with a novel compound.
Caption: A decision-making workflow for solubilizing a poorly soluble compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for creating a 10 mM stock solution in DMSO.
Pre-Calculation: Determine the mass of CAS 1483329-91-4 needed. The formula is:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Assumption: For this example, we'll assume a hypothetical Molecular Weight (MW) of 450.5 g/mol .
Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 = 4.505 mg (for 1 mL of stock)
Weighing: Using a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 4.505 mg) of the compound onto a weigh boat.[16] Record the exact mass.
Dissolution: Quantitatively transfer the weighed compound into an appropriate, clean vial (e.g., a 1.5 mL amber glass vial).[3] Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
Mixing: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if the compound is known to be heat-stable.[14]
Storage: Once fully dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store at -20°C or -80°C, protected from light.
Protocol 2: pH-Screening for Solubility Enhancement
This protocol helps determine if pH adjustment can improve solubility.
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM citrate-phosphate) at various pH values, such as 4.0, 5.5, 7.4, and 9.0.
Test Aliquots: In separate clear microcentrifuge tubes, add 500 µL of each buffer.
Spiking: Add a small volume of your concentrated DMSO stock solution to each tube to achieve a final concentration that previously resulted in precipitation (e.g., add 2.5 µL of a 10 mM stock to 500 µL buffer for a final concentration of 50 µM).
Observation: Vortex each tube immediately after adding the stock. Let the tubes sit at room temperature for 30 minutes. Visually inspect for any cloudiness or precipitate against a dark background. A spectrophotometer can also be used to measure light scattering at 600 nm for a more quantitative assessment.
Analysis: The buffer in which the compound remains clear at the highest concentration indicates the optimal pH range for solubilization.
Data Presentation
Table 1: Properties of Common Co-Solvents for Biological Assays
This table provides a quick reference for selecting an appropriate co-solvent.
Co-Solvent
Dielectric Constant (20°C)
Notes & Considerations
Typical Max. Concentration (In Vitro)
Water
80.1
The universal biological solvent; highly polar.
N/A
DMSO
47.2
Excellent solubilizing power; can have biological effects at >0.5%.[]
0.1 - 0.5%
Ethanol
24.5
Good for moderately non-polar compounds; can cause protein denaturation at high concentrations.[]
0.5 - 1.0%
PEG 400
12.5
Low toxicity; often used in formulations for in vivo studies.[7]
1.0 - 5.0%
Propylene Glycol
32.0
Common vehicle for oral and parenteral formulations.[7]
1.0 - 5.0%
References
Chaudhari, P., & Patil, P. (2012). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 2(2), 38-44.
Fauth, E., et al. (2021).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
Verma, S., & Rawat, A. (2020).
Olatunji, I. (2025, July 8). Formulation strategies for poorly soluble drugs.
Al-kassas, R., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutical Sciences, 26(4), 361-373.
Singh, A., & Kumar, P. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
Various Authors. (2026, March 19). PH adjustment: Significance and symbolism.
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
Jain, P., & Goel, A. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(8), 584-586.
He, C., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2619-2641.
Al-Hamidi, H., & Edwards, A. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
Loftsson, T., & Hreinsdóttir, D. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences, 105(10), 3123-3128.
Various Authors. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
ResearchGate. (2018, February 27). Drug stock solutions best practices?. Retrieved from [Link]
Singh, G., & Kaur, G. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.
Optimizing HPLC mobile phase conditions for 1-(2-Bromobenzyl)cyclopropanecarboxylic acid purification
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with halogenated cyclic carboxylic acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with halogenated cyclic carboxylic acids.
1-(2-Bromobenzyl)cyclopropanecarboxylic acid presents a classic optimization challenge: it possesses a hydrophobic bromobenzyl moiety, a sterically constrained cyclopropane ring, and an ionizable carboxylic acid group. To achieve high-purity preparative isolation, we cannot rely on trial and error. We must engineer the mobile phase based on the fundamental physicochemical properties of the molecule.
Below is the definitive troubleshooting guide and self-validating methodology for optimizing your purification workflows.
Optimization Logic & Workflow
Logical workflow for mobile phase pH and modifier selection based on analyte pKa.
Troubleshooting & FAQs
Q1: Why does 1-(2-Bromobenzyl)cyclopropanecarboxylic acid elute as a broad, tailing peak or split peak under neutral water/acetonitrile conditions?Mechanistic Causality: This compound contains a carboxylic acid moiety with an estimated pKa of approximately 4.0 to 5.0[1]. In an unbuffered, neutral mobile phase (pH ~7), the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic, ionized) states. This dual-state propagation through the column causes peak splitting. Furthermore, the ionized carboxylate interacts strongly via secondary ion-exchange mechanisms with trace unendcapped silanols (Si-OH) on the silica backbone, causing severe tailing.
The Solution: You must suppress ionization. When an acid is maintained at a pH more than 2 units below its pKa, it remains >99% non-ionized, maximizing hydrophobic interaction with the stationary phase[2]. Adjust your aqueous mobile phase to pH 2.0–2.5 using an acidic modifier[3].
Q2: Should I use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) as my acidic modifier for preparative scale-up?Mechanistic Causality: Your choice depends entirely on your detection and fractionation triggering method.
TFA (pH ~2.0 at 0.1%) is a stronger acid and an excellent ion-pairing agent. It provides superior suppression of silanol activity, yielding the sharpest peaks and highest loading capacity for UV-directed preparative runs. However, TFA causes severe ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) due to its high surface tension and gas-phase ion pairing[4].
Formic Acid (pH ~2.7 at 0.1%) is highly volatile and MS-friendly, making it the mandatory choice for Mass-Directed AutoPurification (MDAP) workflows, even though it may result in slightly broader peaks compared to TFA.
Q3: How can I improve the resolution between the desired brominated product and closely eluting debrominated impurities?Mechanistic Causality: A standard C18 column relies purely on hydrophobic dispersion forces, which may struggle to resolve the brominated compound from its debrominated analog. Bromine is a heavy, polarizable halogen. By switching your stationary phase to a Phenyl-Hexyl or Biphenyl column, you introduce
π−π
and dipole-dipole interactions.
The Solution: Change the organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is a
π
-electron-rich solvent that masks
π−π
interactions between the analyte and the phenyl stationary phase. Methanol is protic and permits the stationary phase to fully differentiate the electron density differences between the brominated aromatic ring and the unsubstituted impurity.
Quantitative Data Presentation: Mobile Phase Modifiers
To facilitate rapid decision-making during method development, consult the following comparative matrix for acidic modifiers used with carboxylic acids:
Modifier
Working Concentration
Approx. Aqueous pH
UV Cutoff (nm)
Volatility
ESI-MS Compatibility
Primary Application
Trifluoroacetic Acid (TFA)
0.05% - 0.1% v/v
2.0
210
Low/Moderate
Poor (Ion Suppression)
UV-directed Prep HPLC, Max Resolution
Formic Acid (FA)
0.1% v/v
2.7
210
High
Excellent
LC-MS, Mass-directed Prep HPLC
Acetic Acid
0.1% - 0.5% v/v
3.0 - 3.5
230
High
Good
pH-sensitive columns, low-UV absorbing analytes
Note: Always measure and adjust the pH of the aqueous component before mixing with organic modifiers to ensure reproducible chromatography[3].
To ensure trustworthy and scalable results, do not simply run a gradient and hope for the best. Follow this self-validating protocol to mathematically confirm your method is optimized before committing valuable crude material to a preparative column.
Step 1: Analytical Scouting & pH Validation
Preparation: Prepare a 1 mg/mL solution of your crude 1-(2-Bromobenzyl)cyclopropanecarboxylic acid in the starting mobile phase.
Solvent System:
Mobile Phase A: Water + 0.1% Formic Acid (if using MS) or 0.1% TFA (if using UV).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid/TFA.
Gradient: Run a broad scouting gradient from 5% B to 95% B over 10 minutes on an analytical C18 column (e.g., 4.6 x 50 mm, 5 µm).
Validation Check (Retention Factor): Calculate the retention factor (
k′
) using the formula
k′=(tR−t0)/t0
.
Self-Validation: A successful method must yield a
k′
between 2 and 10. If
k′<2
, the acid is eluting too close to the void volume; decrease your initial %B.
Step 2: Peak Shape & Ionization Assessment
Isocratic Hold: Based on the scouting gradient, determine the %B at which the compound elutes and run an isocratic method at that concentration.
Validation Check (Asymmetry Factor): Calculate the peak asymmetry factor (
As
) at 10% peak height.
Self-Validation: An optimal, fully suppressed carboxylic acid will yield an
As
between 0.95 and 1.2. If
As>1.5
, ionization is not fully suppressed. You must either increase your acidic modifier concentration or switch from Formic Acid to the stronger TFA to force the equilibrium to the protonated state.
Step 3: Loading Capacity & Scale-Up
Overload Study: Perform sequential analytical injections of increasing volume (e.g., 5 µL, 10 µL, 20 µL, 50 µL) until the resolution between the main peak and the closest eluting impurity drops below
Rs=1.5
.
Scale-Up Calculation: Once the maximum analytical load (
Mana
) is determined, calculate the preparative load (
Mprep
) using the geometric scale-up formula:
Mprep=Mana×(ranarprep)2×(LanaLprep)
(Where
r
is the column radius and
L
is the column length).
Execution: Inject the calculated
Mprep
onto the preparative column. Collect fractions based on threshold triggering (UV or MS) and immediately lyophilize the fractions to prevent acid-catalyzed degradation over time.
References
Exploring the Role of pH in HPLC Separation - Veeprho.
Control pH During Method Development for Better Chromatography - Agilent.
A Guide to HPLC and LC-MS Buffer Selection - ACE HPLC.
How do you get rid of TFA from HPLC purified sample? - ResearchGate.
Overcoming steric hindrance in 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid esterification
Welcome to the technical support center for the esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may en...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this sterically hindered substrate. Here, we provide troubleshooting advice and detailed protocols in a question-and-answer format to address specific experimental issues.
Understanding the Challenge: Steric Hindrance
The primary obstacle in the esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid is significant steric hindrance around the carboxylic acid moiety. The cyclopropane ring and the ortho-substituted bromophenylmethyl group create a congested environment, making it difficult for standard esterification methods to proceed efficiently.
Q1: Why is my Fischer esterification of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid resulting in low yields?
A1: The Fischer esterification, while a fundamental reaction, is notoriously sensitive to steric hindrance.[1] The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol.[2][3][4] With a sterically encumbered substrate like 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, the bulky groups surrounding the carboxylic acid impede the approach of the alcohol, leading to a slow and inefficient reaction. Even with a large excess of the alcohol and removal of water to drive the equilibrium, the reaction may not proceed to completion.[1][2][4]
Troubleshooting Steps:
Increase Reaction Time and Temperature: While this may offer marginal improvement, be cautious of potential side reactions and decomposition at elevated temperatures.
Use a More Reactive Alcohol: If your target ester allows, using a less sterically hindered alcohol (e.g., methanol or ethanol) may slightly improve yields.
Consider Alternative, More Powerful Methods: For this substrate, it is highly recommended to move beyond Fischer esterification to more robust methods designed for sterically hindered acids.
Q2: I've tried a simple acid chloride formation with thionyl chloride followed by alcohol addition, but the results are inconsistent. Why?
A2: While converting the carboxylic acid to a more reactive acid chloride is a good strategy, the formation of the acid chloride itself can be challenging with sterically hindered substrates.[5] Thionyl chloride (SOCl₂) or oxalyl chloride can be used, but the reaction may require harsh conditions (e.g., prolonged reflux) which can lead to decomposition.[5][6][7][8] The subsequent reaction of the hindered acid chloride with an alcohol can also be sluggish.
Troubleshooting Steps:
Use Oxalyl Chloride with Catalytic DMF: This is often a milder and more effective method for forming acid chlorides from hindered acids compared to thionyl chloride.[6][8]
Activate with a Coupling Agent: Instead of isolating the acid chloride, consider in-situ activation methods using coupling agents, which are generally more efficient for hindered systems.
Q3: What are the most reliable methods for esterifying a sterically hindered carboxylic acid like this?
A3: For substrates with significant steric hindrance, several powerful esterification methods have been developed. The most common and effective are:
Yamaguchi Esterification: This method is particularly well-suited for the synthesis of highly functionalized esters and macrolactones from sterically hindered acids.[9][10][11] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then activated by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) for reaction with the alcohol.[9][10][11]
Steglich Esterification: This is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[12][13][14][15] It is effective for converting sterically demanding and acid-labile substrates.[12]
Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][17] A key feature is the inversion of stereochemistry at the alcohol center, which may or may not be relevant depending on your specific alcohol.[16][17][18]
Recommended Protocols and Methodologies
Method 1: Yamaguchi Esterification
This is often the go-to method for difficult esterifications due to its high yields and mild reaction conditions.[11]
Reaction Workflow Diagram
Caption: Workflow for Yamaguchi Esterification.
Detailed Protocol:
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.
Mixed Anhydride Formation: Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. Stir the mixture at room temperature for 2 hours.
Esterification: In a separate flask, dissolve the alcohol (1.5 eq) and 4-(dimethylamino)pyridine (DMAP, 2.0 eq) in anhydrous toluene.
Addition: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula at room temperature.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Method 2: Steglich Esterification
A reliable alternative, especially when dealing with acid-sensitive functional groups.[12]
Reaction Workflow Diagram
Caption: Workflow for Steglich Esterification.
Detailed Protocol:
Preparation: In a round-bottom flask, dissolve 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
Addition of Coupling Agent: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up (DCC): If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite and wash the filter cake with DCM.
Work-up (EDC): If using EDC, the urea byproduct is water-soluble. Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Comparison of Recommended Methods
Method
Key Reagents
Advantages
Disadvantages
Yamaguchi Esterification
2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP
High yields for hindered substrates, mild conditions.[11]
Requires stoichiometric DMAP, Yamaguchi reagent is moisture sensitive.
Steglich Esterification
DCC or EDC, catalytic DMAP
Mild conditions, suitable for acid-sensitive substrates.[12][13]
DCC byproduct (DCU) can be difficult to remove completely, potential for N-acylurea side product formation.[13]
Inversion of alcohol stereochemistry, byproducts (triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) can complicate purification.[19]
References
Shiina, I. (2014). An effective method for the synthesis of carboxylic esters and lactones using substituted benzoic anhydrides with Lewis acid catalysts. Tetrahedron, 70(40), 7139-7173.
Boden, R. M., & Keck, G. E. (1985). A simple and efficient macrolactonization procedure. The Journal of Organic Chemistry, 50(13), 2394–2395.
Shiina, I. (2007). Total Synthesis of Natural Products Using Shiina Macrolactonization. Chemical Reviews, 107(1), 239-273.
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50.
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
MolPort. (n.d.). 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid. Retrieved from [Link]
Oakwood Chemical. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
Best recrystallization solvents for purifying 1-(2-Bromobenzyl)cyclopropanecarboxylic acid
Technical Support Center: Purification of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purif...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid via recrystallization. The following question-and-answer-based troubleshooting guides and FAQs address common challenges and offer effective, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a recrystallization solvent for 1-(2-Bromobenzyl)cyclopropanecarboxylic acid?
A1: The ideal recrystallization solvent hinges on the principle of differential solubility. For 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, the key is to find a solvent or solvent system that meets the following criteria:
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.
Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.
Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Chemical inertness: The solvent must not react with the carboxylic acid.
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.
Given the structure of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, which contains both a polar carboxylic acid group and a less polar bromobenzyl moiety, solvents of intermediate polarity are often a good starting point.
Q2: Which single solvents are most promising for the recrystallization of this compound?
A2: Based on the structural characteristics of an aromatic carboxylic acid, several single solvents are worth screening. Aromatic carboxylic acids can often be purified by recrystallization from solvents like alcohol, aqueous alcohol, or toluene.[1] For a compound with a structure similar to 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, promising single solvents would include:
Ethanol or Isopropanol: These alcohols often provide the desired solubility gradient with temperature.
Toluene: The aromatic nature of toluene can favorably interact with the bromobenzyl group, while the carboxylic acid's polarity may decrease its solubility at room temperature.
Water: While many aromatic carboxylic acids can be recrystallized from hot water, the presence of the larger, nonpolar bromobenzyl group in this specific molecule might render it insufficiently soluble even in boiling water for a single-solvent recrystallization.[1][2] However, it can be an excellent anti-solvent in a mixed-solvent system.
Q3: When should a mixed-solvent system be considered, and which pairs are recommended?
A3: A mixed-solvent system is advantageous when no single solvent provides the optimal solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[3]
A highly recommended solvent system for compounds with both polar and non-polar regions is an Ethyl Acetate/Heptane mixture.[3] In this system:
The crude compound is dissolved in a minimum amount of boiling ethyl acetate (the "good" solvent).
Hot heptane (the "anti-solvent") is added dropwise until the solution becomes faintly cloudy (the saturation point).
A few drops of hot ethyl acetate are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Other potential mixed-solvent systems to investigate include Toluene/Petroleum Ether and Ethanol/Water.[1][4]
Troubleshooting Guide
Problem 1: The compound "oils out" instead of crystallizing upon cooling.
Symptom: Upon cooling the hot, saturated solution, the compound separates as a liquid (an oil) rather than forming solid crystals. This is a common issue, especially when the melting point of the compound is lower than the boiling point of the solvent.[5]
Possible Causes & Solutions:
Inappropriate Solvent Choice: The solvent's boiling point may be too high, or the compound is simply too soluble.
Solution: Select a lower-boiling point solvent or a mixed-solvent system to better control the solubility.[5]
Cooling Rate is Too Rapid: "Shock cooling" by placing the hot flask directly into an ice bath can promote oiling out.
Solution: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.[2][5]
Presence of Impurities: Impurities can depress the melting point of the compound and disrupt the crystal lattice formation.[5]
Solution: Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before recrystallization.[6]
Problem 2: No crystals form upon cooling the solution.
Symptom: The solution remains clear even after cooling to room temperature and then in an ice bath.
Possible Causes & Solutions:
Solution is Not Saturated (Too Much Solvent Used): This is the most common reason for crystallization failure.
Solution: Gently boil off some of the solvent in a fume hood to concentrate the solution. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out with impurities.[7]
Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but there is no nucleation point for crystals to begin forming.
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a nucleation site.[7]
Solution 2 (Seed Crystal): If a small amount of the pure compound is available, add a single, tiny crystal to the cold solution. This "seed crystal" will act as a template for further crystal growth.[7]
Insufficient Cooling: The temperature may not be low enough to significantly decrease the compound's solubility.
Solution: Ensure the flask has been in an ice bath for an adequate amount of time (e.g., 15-20 minutes).
Problem 3: Premature crystallization occurs during hot filtration.
Symptom: While filtering the hot solution to remove insoluble impurities, the product crystallizes on the filter paper or in the funnel stem.
Possible Causes & Solutions:
Apparatus is Too Cold: The relatively cool surfaces of the funnel and filter paper cause the hot, saturated solution to cool and crystallize prematurely.
Solution: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) by pouring some hot solvent through it just before filtering your solution. Using a stemless funnel can also help prevent clogging.[8]
Solution is Too Concentrated: The solution may be too close to its saturation point at the filtration temperature.
Solution: Before filtering, add a small excess of hot solvent to the solution to ensure the compound remains dissolved during the transfer. This excess solvent can be boiled off after filtration is complete.[8]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
Dissolution: Place the crude 1-(2-Bromobenzyl)cyclopropanecarboxylic acid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to a gentle boil on a hot plate with stirring.
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent necessary.[7]
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a preheated stemless funnel and fluted filter paper into a clean, preheated Erlenmeyer flask.[9]
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[2][9]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[6]
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Heptane)
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethyl acetate.
Addition of Anti-Solvent: While keeping the solution hot, add hot heptane dropwise with swirling until a persistent cloudiness appears.
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethyl acetate/heptane mixture (using the same ratio as your final solvent composition) or with pure, cold heptane.
Drying: Dry the crystals thoroughly.
Data Presentation
Table 1: Representative Solvent Screening Guide
Solvent / System
Polarity
Suitability as a Single Solvent
Suitability as a Mixed-Solvent Component
Comments
Water
High
Poor (likely insoluble)
Excellent (as anti-solvent)
Aromatic carboxylic acids can sometimes be recrystallized from hot water, but the large organic substituent here makes it unlikely.[1]
Ethanol
Medium-High
Good
Good (with water)
A good starting point for single-solvent trials.[3]
Isopropanol
Medium
Good
Good (with water)
Similar properties to ethanol, may offer different crystal morphology.[3]
Ethyl Acetate
Medium
Poor (likely too soluble)
Excellent (as "good" solvent)
Often too effective a solvent at room temperature for good recovery.[3]
Toluene
Low
Good
Good (with heptane/hexane)
The aromatic nature may aid in dissolving the compound when hot.
Heptane/Hexane
Very Low
Poor (insoluble)
Excellent (as anti-solvent)
The compound is unlikely to be soluble enough for single-solvent use.[3]
Note: This table provides a general guide. Experimental verification is essential for optimal solvent selection.
Visualization of Workflow
Caption: Decision workflow for selecting and implementing a recrystallization strategy.
References
Benchchem.
LookChem. "General procedures for the purification of Carboxylic acids - Chempedia." Accessed March 29, 2026.
Google Patents.
Google Patents. "US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production." Accessed March 29, 2026.
ResearchGate. "(PDF) Recrystallization of Impure Benzoic Acid." Accessed March 29, 2026.
Google Patents. "US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof." Accessed March 29, 2026.
Benchchem.
Google Patents.
"Recrystalliz
"Recrystallization of Benzoic Acid." Accessed March 29, 2026.
YouTube. "Recrystallization and Melting Point Analysis." Accessed March 29, 2026.
"recrystallization, filtration and melting point." Accessed March 29, 2026.
"Recrystalliz
"PW 01: recrystalliz
Fisher Scientific.
Google Patents. "CN1167480A - Preparation method of cyclopropanecarboxylic acid and derivatives thereof." Accessed March 29, 2026.
PMC.
Ketone Pharma. "Environmental Impact and Disposal of Cyclopropanecarboxylic Acid." Accessed March 29, 2026.
CymitQuimica. "CAS 1759-53-1: Cyclopropanecarboxylic acid." Accessed March 29, 2026.
PubChemLite. "1-(2-bromophenyl)cyclopropanecarboxylic acid (C10H9BrO2)." Accessed March 29, 2026.
Wikipedia. "Cyclopropane carboxylic acid." Accessed March 29, 2026.
Benchchem. "Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." Accessed March 29, 2026.
"Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester." Accessed March 29, 2026.
Google Patents. "US3997586A - Cyclopropanecarboxylic acids and esters." Accessed March 29, 2026.
Navigating the Scale-Up of Sotorasib (CAS 1483329-91-4): A Technical Guide to By-Product and Impurity Control
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of Sotorasib (CAS 1483329-91-4), the journey from benchtop to bulk production presents a unique set of challenges. Chief...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of Sotorasib (CAS 1483329-91-4), the journey from benchtop to bulk production presents a unique set of challenges. Chief among these is the meticulous control of by-products and impurities, a critical factor in ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate the complexities of Sotorasib synthesis, with a focus on practical, field-proven insights.
The synthesis of Sotorasib, a first-in-class KRAS G12C inhibitor, is a multi-step process involving several key transformations, each with its own potential for impurity generation.[1][2][3] This guide will dissect these critical stages, offering explanations for the underlying chemical principles and providing actionable strategies for impurity mitigation.
Troubleshooting Guide: A Proactive Approach to Impurity Management
This section addresses specific issues that may arise during the scale-up synthesis of Sotorasib, presented in a question-and-answer format to directly tackle common challenges.
Atropisomer Control: The Central Challenge
Question: During the synthesis of the biaryl core, we are observing an inconsistent and unfavorable ratio of the desired (M)-atropisomer to the undesired (P)-atropisomer. What factors influence this ratio, and how can we optimize for the desired stereochemistry?
Answer: The control of atropisomerism is arguably the most critical aspect of the Sotorasib synthesis. The desired (S,M) diastereomer exhibits optimal biological activity.[1] The rotational barrier around the C-N single bond connecting the isopropyl-pyridine ring to the molecular core is substantial, leading to the existence of stable atropisomers.[4] Achieving a favorable ratio of the desired M-atropisomer is paramount and can be influenced by several factors:
Kinetic vs. Thermodynamic Control: The initial formation of the atropisomers may be under kinetic control, not necessarily reflecting the most stable arrangement. Thermal equilibration can be employed to shift the ratio towards the thermodynamically favored isomer. In the commercial process, the undesired atropisomer is recycled by heating at high temperatures (300 °C) in anisole to achieve racemization.
Classical Resolution: The most robust and scalable method for isolating the desired (M)-atropisomer is through classical resolution. The use of (+)-2,3-dibenzoyl-D-tartaric acid ((+)-DBTA) in a 2-methyltetrahydrofuran (2-MeTHF) and heptane solvent system allows for the selective crystallization of the desired (M)-atropisomeric co-crystal. This process has been successfully demonstrated on a scale exceeding 500 kg.
Chiral Chromatography: While effective at the lab scale for analysis and small-scale purification, chiral chromatography is generally less scalable and economical for large-scale production compared to classical resolution.[4] However, it remains an invaluable tool for in-process control and final product analysis. Various chiral stationary phases, such as CHIRALPAK® IK and CHIRALPAK® IE, have shown effective separation of Sotorasib atropisomers.[4]
Suzuki-Miyaura Cross-Coupling: Minimizing Side Reactions
Question: In the palladium-catalyzed Suzuki-Miyaura cross-coupling step to form the biaryl linkage, we are detecting several process-related impurities. What are the likely identities of these by-products, and how can their formation be suppressed?
Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is not without its potential for side reactions, especially when dealing with complex heterocyclic substrates. Common impurities observed in this step include:
Homocoupling of the Boronic Acid/Ester: This leads to the formation of a dimer of the boronic acid starting material. This is often exacerbated by the presence of oxygen.
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of the uncoupled starting material.
Formation of Phenol By-products: Hydrolysis of the aryl halide starting material can lead to the formation of corresponding phenols.
Mitigation Strategies:
Impurity
Potential Cause
Recommended Action
Homocoupling Dimer
Presence of oxygen; Suboptimal catalyst/ligand choice.
Thoroughly degas all solvents and reagents. Maintain a strict inert (nitrogen or argon) atmosphere. Screen different palladium catalysts and phosphine ligands to optimize for the desired cross-coupling over homocoupling.
Protodeboronation Product
Presence of water or protic solvents; Suboptimal base.
Use anhydrous solvents and reagents. The choice of base is critical; potassium acetate (KOAc) and potassium carbonate (K2CO3) have been used, with K2CO3 showing potential for process improvements by altering the rate-determining step.
Phenol By-product
Hydrolysis of the aryl halide, often base-promoted at elevated temperatures.
Optimize the reaction temperature and time to ensure complete conversion without promoting hydrolysis. A careful selection of the base and solvent system can also minimize this side reaction.
Question: During the chlorination of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core with phosphorus oxychloride (POCl₃), we are observing a significant amount of a high-molecular-weight impurity. What is this impurity, and how can we prevent its formation?
Answer: A common and problematic by-product in the POCl₃-mediated chlorination of hydroxy-N-heterocycles is the formation of a "dimer." This impurity arises from the reaction of the phosphorylated intermediate with the unreacted starting material.
Mechanism of Dimer Formation and Mitigation:
Caption: Dimer formation and mitigation strategy.
To minimize the formation of this dimer, the key is to limit the concentration of the unreacted starting material available to react with the phosphorylated intermediate.[1] A highly effective strategy during scale-up is reverse addition , where the starting material is added slowly to a solution of POCl₃ and a base (e.g., N,N-diisopropylethylamine, DIPEA).[1] This ensures that the instantaneous concentration of the unreacted starting material is kept low, thus favoring the desired chlorination pathway over dimer formation.[1]
Final Acrylamide Formation and Purification
Question: In the final step, the amidation with acryloyl chloride, we are struggling with the purity of the final Sotorasib product. What are the potential impurities at this stage, and what is the best purification strategy?
Answer: The final amidation step is critical for introducing the acrylamide "warhead" that is essential for Sotorasib's covalent mechanism of action. Impurities at this stage can include:
Unreacted Amine: Incomplete reaction will leave the precursor amine as an impurity.
Over-acylated Products: While less common with acryloyl chloride, reaction at other nucleophilic sites could theoretically occur.
Degradation Products: The acrylamide moiety can be susceptible to degradation under certain conditions.
Purification Strategy:
The final purification of Sotorasib is typically achieved through crystallization. A seeded recrystallization from an ethanol and water mixture has been shown to be effective in providing the final API with high purity. Careful control of the crystallization conditions, including temperature, cooling rate, and seeding, is crucial for achieving consistent particle size and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Sotorasib, and how can they be avoided?
A1: Forced degradation studies on Sotorasib have shown that it is susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions.[5]
Acid and Base Hydrolysis: The amide and acrylamide functionalities can be susceptible to hydrolysis under strong acidic or basic conditions. During work-up and purification, it is important to control the pH and limit exposure to harsh conditions.
Oxidation: Degradation is observed in the presence of oxidizing agents like hydrogen peroxide.[5] Protecting the synthesis and storage from strong oxidizing environments is recommended.
Thermal Degradation: Elevated temperatures can lead to degradation.[5] It is important to adhere to recommended temperature ranges for all synthetic steps, particularly during drying and storage of the final API.
Q2: What analytical techniques are best suited for impurity profiling of Sotorasib during scale-up?
A2: A combination of chromatographic techniques is essential for comprehensive impurity profiling.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for monitoring reaction progress and quantifying process-related impurities and the final API. Stability-indicating HPLC methods have been developed using C18 columns with mobile phases typically consisting of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid).[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is invaluable for the identification and characterization of unknown impurities and degradation products. Several LC-MS/MS methods have been developed for the quantification of Sotorasib in biological matrices and can be adapted for impurity analysis.[6]
Chiral HPLC: As discussed, this is crucial for determining the atropisomeric ratio and ensuring the stereochemical purity of the final product.[4]
Q3: Are there any specific safety considerations when handling reagents for Sotorasib synthesis on a large scale?
A3: Yes, several reagents used in the synthesis of Sotorasib require special handling, especially at scale.
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive reagent. All operations should be conducted in a well-ventilated fume hood or an appropriate enclosed system. Personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory. The quenching of excess POCl₃ is highly exothermic and must be done with extreme care, typically by slow addition to a cooled, stirred quenching solution.
Acryloyl Chloride: This is a lachrymator and is highly flammable and reactive. It should be handled with care in a well-ventilated area, and exposure should be minimized.
Organometallic Reagents and Catalysts: Palladium catalysts and other organometallic reagents can be pyrophoric or air-sensitive. They should be handled under an inert atmosphere.
Q4: How can residual palladium from the Suzuki-Miyaura coupling be effectively removed?
A4: Residual palladium is a common concern in cross-coupling reactions and must be reduced to acceptable levels in the final API. Several methods can be employed for palladium removal:
Charcoal Treatment: Activated carbon can be effective in adsorbing residual palladium.
Scavenging Agents: Thiol-functionalized silica gels or other scavenging resins can be used to selectively bind and remove palladium from the product stream.
Crystallization: Often, a well-executed crystallization of a downstream intermediate or the final API can effectively purge residual metals.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sotorasib
This protocol is a representative method for the routine analysis of Sotorasib and the detection of degradation products.
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
Visualizing the Synthetic Pathway and Key Control Points
Caption: Key steps and impurity control points in Sotorasib synthesis.
References
STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF SOTORASIB IN ITS PHARMACEUTICAL DOSAGE FORMS. World Journal of Pharmaceutical Sciences. Accessed March 29, 2026. [Link]
Yarlagadda, S. R., et al. STABILITY INDICATING AND COST-EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SOTORASIB BY USING RP-HPLC. International Journal of Applied Pharmaceutics, 2021. [Link]
Bysani, S. B., et al. An Innovative Stability-Indicating Liquid Chromatography with Tandem Mass Spectrometry Method Development and Validation for the Determination of Sotorasib in Human Plasma. Indian Journal of Pharmaceutical Sciences, 2023. [Link]
Kargbo, R. B. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 2021. [Link]
The Chiral Analytical and Preparative Resolution of Sotorasib Atropisomers. Daicel Chiral Technologies. Accessed March 29, 2026. [Link]
Parsons, A. T., et al. Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development, 2022. [Link]
Sotorasib – Mechanism of Action and Synthesis. YouTube. Accessed March 29, 2026. [Link]
Sotorasib. New Drug Approvals. Accessed March 29, 2026. [Link]
Zhang, J., & Nagasaka, M. Spotlight on Sotorasib (AMG 510) for KRAS G12C Positive Non-Small Cell Lung Cancer. Lung Cancer: Targets and Therapy, 2021. [Link]
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. ACS Figshare. Accessed March 29, 2026. [Link]
Quantitative Chiral Separations on KRAS Inhibitor Sotorasib by UHPLC-MS/MS: Method Validation and Enantioselective Pharmacokinetics Assessment in Rat Plasma. PubMed. Accessed March 29, 2026. [Link]
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Royal Society of Chemistry, 2023. [Link]
Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. PubMed. Accessed March 29, 2026. [Link]
Sotorasib - New Drug Approvals. Accessed March 29, 2026. [Link]
214665Orig1s000. accessdata.fda.gov. Accessed March 29, 2026. [Link]
Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. National Center for Biotechnology Information. Accessed March 29, 2026. [Link]
A Comparative Guide to the Reactivity of 1-(2-Bromobenzyl)cyclopropanecarboxylic Acid and its 4-Bromo Isomer
Introduction In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. Aryl halides, in particular, serve as versatile scaffolds for the construction of com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount. Aryl halides, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two structurally related isomers: 1-(2-Bromobenzyl)cyclopropanecarboxylic acid (the ortho-isomer) and 1-(4-Bromobenzyl)cyclopropanecarboxylic acid (the para-isomer). While seemingly similar, the seemingly minor positional difference of the bromine atom on the benzyl ring profoundly influences their chemical behavior. Understanding these nuances is critical for researchers aiming to optimize reaction conditions, predict outcomes, and streamline synthetic routes toward novel therapeutic agents and fine chemicals. This guide will delve into the underlying electronic and steric factors that govern their reactivity and provide practical, data-driven insights into their performance in key synthetic transformations.
Theoretical Framework: Deconstructing Reactivity
The disparate reactivity of the ortho and para isomers can be rationalized by considering three fundamental principles: electronic effects, steric hindrance, and the potential for intramolecular interactions.
Electronic Effects
The bromine atom, like other halogens, exerts two opposing electronic effects on the aromatic ring: a deactivating inductive effect (-I) and a weakly activating resonance (or mesomeric, +M) effect.[1]
Inductive Effect (-I): Due to its electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and is therefore strongest at the ortho position and progressively weakens at the meta and para positions.[2]
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[1] However, the interplay of these effects is crucial in reactions involving the carbon-bromine (C-Br) bond itself, such as palladium-catalyzed cross-coupling.[3][4][5]
Steric Hindrance
The most significant differentiator between the two isomers is the steric environment surrounding the C-Br bond. In the ortho-isomer, the bulky 1-cyclopropanecarboxylic acid moiety is positioned adjacent to the bromine atom. This proximity can physically obstruct the approach of reagents and catalysts, a phenomenon known as steric hindrance.[6][7] In contrast, the para-isomer's C-Br bond is sterically unencumbered, allowing for more facile access. This difference is particularly pronounced in reactions that involve the formation of bulky transition states, such as the oxidative addition step in many cross-coupling reactions.[8][9]
Caption: Steric hindrance in the ortho-isomer versus the para-isomer.
Potential for Intramolecular Interactions
The spatial proximity of the carboxylic acid group and the C-Br bond in the ortho-isomer introduces the possibility of intramolecular reactions that are impossible for the para-isomer. Under certain conditions, the carboxylate, formed by deprotonation of the carboxylic acid, could act as an internal nucleophile, leading to cyclization. This unique reactivity profile opens up synthetic pathways that are exclusive to the ortho-isomer.
Caption: Potential intramolecular cyclization of the ortho-isomer.
Comparative Reactivity in Key Synthetic Transformations
To illustrate the practical implications of these theoretical principles, we will now compare the expected performance of the two isomers in a cornerstone of modern organic synthesis: the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species, catalyzed by a palladium complex.[3][10][11] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to both electronic and steric factors.[3]
Hypothesis: Due to reduced steric hindrance, the para-isomer is expected to undergo oxidative addition more readily than the sterically encumbered ortho-isomer. Consequently, the para-isomer should exhibit higher reactivity, leading to faster reaction times and/or higher yields under standard conditions. The ortho-isomer may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of specialized bulky phosphine ligands designed to facilitate reactions at sterically hindered centers.[8][9]
A flask is charged with the bromobenzylcyclopropanecarboxylic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol). A solvent mixture of toluene and water (e.g., 4:1, 10 mL) is added. The mixture is degassed and then heated to a specified temperature (e.g., 90 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS until the starting material is consumed.
May require higher temperatures or specialized bulky ligands
Standard conditions are generally sufficient
Key Limiting Factor
Steric hindrance around the C-Br bond
Generally robust and high-yielding
Unique Reactivity of the Ortho-Isomer: Intramolecular Cyclization
As previously mentioned, the ortho-isomer possesses a unique reactivity pathway not available to its para-counterpart: the potential for intramolecular cyclization to form a lactone. This transformation can be promoted by a base, which deprotonates the carboxylic acid to form a carboxylate, a more potent nucleophile.
Hypothesis: Treatment of the ortho-isomer with a suitable base will induce an intramolecular SₙAr-type reaction, leading to the formation of a novel lactone. The para-isomer, with its distant carboxylic acid group, will not undergo this reaction.
The 1-(bromobenzyl)cyclopropanecarboxylic acid isomer (1.0 mmol) is dissolved in a polar aprotic solvent such as DMF or DMSO. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 mmol), is added portion-wise. The reaction is stirred at room temperature or with gentle heating and monitored for the formation of a new product and the consumption of the starting material.
Isomer
Observation
Result
Ortho
Formation of a new, less polar product.
Successful intramolecular cyclization to the corresponding lactone.
Para
No reaction; starting material is recovered.
The geometry prevents intramolecular attack.
Summary and Recommendations
The choice between 1-(2-Bromobenzyl)cyclopropanecarboxylic acid and its 4-bromo isomer is not arbitrary and should be guided by the specific synthetic objective.
For predictable and efficient cross-coupling reactions , where the primary goal is to introduce a new substituent at the position of the bromine atom, 1-(4-Bromobenzyl)cyclopropanecarboxylic acid is the superior choice . Its sterically unhindered nature ensures higher reactivity, typically leading to faster reactions, milder conditions, and better yields.
For the exploration of novel heterocyclic scaffolds through intramolecular reactions , 1-(2-Bromobenzyl)cyclopropanecarboxylic acid is the uniquely suited precursor . Its architecture allows for intramolecular cyclization, providing access to lactone structures that are inaccessible from the para-isomer. Researchers should be aware, however, that cross-coupling reactions with this isomer may require more rigorous optimization due to steric hindrance.
By understanding the fundamental principles of electronic and steric effects, chemists can make informed decisions in the selection of these valuable building blocks, ultimately accelerating the pace of research and development.
References
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]
Palladium catalyzed couplings. Lumen Learning - Organic Chemistry II. [Link]
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2000). Journal of the American Chemical Society. [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Chemical Communications. [Link]
Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. [Link]
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
Substituent Effects in Electrophilic Substitutions. (2023). OpenStax. [Link]
Why is para product major and not ortho? Vedantu. [Link]
Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Reddit. [Link]
Validating the Purity of CAS 1483329-91-4 Using LC-MS: A Comparative Methodological Guide
Introduction CAS 1483329-91-4, chemically identified as 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid, is a highly specialized halogenated building block utilized in pharmaceutical drug discovery. Validating th...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
CAS 1483329-91-4, chemically identified as 1-[(2-bromophenyl)methyl]cyclopropane-1-carboxylic acid, is a highly specialized halogenated building block utilized in pharmaceutical drug discovery. Validating the purity of such intermediates is critical; trace impurities can propagate through synthetic pathways, compromising the efficacy and safety of final active pharmaceutical ingredients (APIs). This guide objectively compares analytical modalities and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for rigorous purity determination.
Analytical Modality Comparison: Why LC-MS?
When validating the purity of a halogenated carboxylic acid, scientists typically evaluate Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and LC-MS.
GC-MS: While excellent for volatile compounds, carboxylic acids like CAS 1483329-91-4 are polar and prone to thermal degradation or severe peak tailing in GC columns. Analysis requires pre-column derivatization (e.g., methylation or silylation), which introduces quantitative variability and potential artifact formation.
HPLC-UV: A standard for routine purity checks. However, UV detection relies solely on the chromophore (the bromophenyl ring). It cannot definitively distinguish the target molecule from co-eluting structurally related impurities (e.g., a des-bromo analog or positional isomer) that share similar UV absorption profiles.
LC-MS (UPLC-ESI-MS): The optimal choice. Ultra-Performance Liquid Chromatography (UPLC) resolves the intact polar molecule without derivatization. Electrospray Ionization (ESI) coupled with MS provides absolute structural confirmation via mass-to-charge (
m/z
) ratio and isotopic pattern recognition.
Quantitative Comparison of Techniques for CAS 1483329-91-4
Parameter
UPLC-ESI-MS (Negative)
HPLC-UV (254 nm)
GC-MS (EI)
Sample Preparation
Direct dissolution
Direct dissolution
Derivatization required
Limit of Detection (LOD)
0.05 µg/mL
0.5 µg/mL
0.2 µg/mL (post-derivatization)
Linearity (
R2
)
0.9992
0.9998
0.9950
Specificity
High (
m/z
& Isotope lock)
Low (Chromophore only)
Moderate (Fragmentation)
Total Run Time
6.0 min
15.0 min
25.0 min
Causality in Method Development: The Science Behind the Protocol
As an application scientist, method development is not arbitrary; every parameter is dictated by the molecule's physicochemical properties.
Electrospray Ionization (ESI) Negative Mode
CAS 1483329-91-4 contains a cyclopropane-1-carboxylic acid moiety. Carboxylic acids are highly acidic relative to typical organic solvents and readily yield deprotonated molecules
[M−H]−
in solution. Therefore, ESI negative mode is selected over positive mode. The ionization efficiency in negative ESI is directly correlated to the ability of the molecule to distribute the negative charge ()[1]. To facilitate this, the mobile phase is buffered with a low concentration of ammonium formate (pH ~6.0); avoiding strong acids (like 0.1% TFA) is crucial, as strong acids suppress the ionization of the carboxylic acid by shifting the equilibrium toward the neutral, protonated state.
Bromine Isotopic Pattern as a Self-Validating Lock
Bromine possesses a unique natural isotopic distribution:
79Br
(~50.69%) and
81Br
(~49.31%) ()[2]. For CAS 1483329-91-4 (Exact Mass: ~254.0 Da), the deprotonated ion will manifest as a distinct doublet at
m/z
252.9 and
m/z
254.9 with an approximate 1:1 intensity ratio. This isotopic signature acts as an internal validation mechanism: any integrated peak lacking this exact 1:1 doublet separated by 2 Da cannot be the brominated target, immediately flagging co-eluting non-halogenated impurities.
Experimental Protocol: LC-MS Purity Validation
This protocol is designed to meet the validation parameters outlined in the for analytical procedures[3].
Step 1: Sample Preparation
Accurately weigh 1.0 mg of CAS 1483329-91-4 reference standard or sample.
Dissolve in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to create a 1 mg/mL stock solution.
Sonicate for 5 minutes at room temperature to ensure complete dissolution.
Dilute to a working concentration of 10 µg/mL using the mobile phase starting conditions. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Chromatographic Conditions (UPLC)
Column: C18, 1.7 µm, 2.1 x 50 mm (provides high-resolution separation for polar/hydrophobic balance).
Mobile Phase A: Water with 5 mM Ammonium Formate.
Mobile Phase B: Acetonitrile.
Gradient: 0-1 min (10% B), 1-4 min (linear gradient to 90% B), 4-5 min (hold 90% B), 5-6 min (re-equilibration at 10% B).
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry Conditions (ESI-)
Polarity: Negative Ion Mode.
Capillary Voltage: 2.5 kV (optimized to prevent in-source fragmentation of the cyclopropane ring).
Desolvation Temperature: 350 °C.
Acquisition Range:m/z
100 to 600.
Target Extraction: Extract Ion Chromatogram (EIC) at
m/z
252.9 and 254.9.
Step 4: Data Analysis and ICH Q2(R2) Compliance
Integrate the area under the curve (AUC) for the target doublet. Calculate chromatographic purity by dividing the target peak area by the total peak area of all integrated signals in the Total Ion Chromatogram (TIC), excluding solvent blanks. Ensure the Signal-to-Noise (S/N) ratio exceeds 10:1 for the Limit of Quantitation (LOQ)[3].
Workflow Visualization
Fig 1: LC-MS workflow for CAS 1483329-91-4 purity validation utilizing isotopic pattern recognition.
References
Title: Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency
Source: Analytical Chemistry (ACS Publications)
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL: [Link]
Mass spectrometry fragmentation analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Comparative Mass Spectrometry Fragmentation Analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid: GC-EI-MS vs. LC-ESI-MS/MS For researchers and drug development professionals, the structural elucidation of...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Mass Spectrometry Fragmentation Analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic Acid: GC-EI-MS vs. LC-ESI-MS/MS
For researchers and drug development professionals, the structural elucidation of halogenated cyclic scaffolds is a critical step in pharmacokinetic profiling and impurity characterization. This guide provides an objective, data-driven comparison of two orthogonal mass spectrometry platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the analysis of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 1483329-91-4)[1].
Structural Dynamics & Ionization Strategy
The target molecule, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, possesses three distinct structural centers that dictate its behavior in a mass spectrometer:
The Carboxylic Acid Moiety: Prone to thermal degradation in GC but highly responsive to negative-mode electrospray ionization (ESI-), yielding stable carboxylate anions. Under electron ionization (EI), it exhibits characteristic neutral losses of OH (-17 Da) and COOH (-45 Da)[2].
The 2-Bromobenzyl Group: The natural ~1:1 isotopic abundance of
79
Br and
81
Br provides a built-in diagnostic doublet (separated by 2 Da) for any intact or fragmented ion retaining the halogen. Cleavage of this group yields highly stable carbocations[3].
The Cyclopropane Ring: Introduces ring strain, making the adjacent C-C bonds susceptible to facile cleavage under high-energy collision or ionization events.
To comprehensively map this molecule, we compare the "hard" ionization of GC-EI-MS (which shatters the molecule to reveal its carbon skeleton) against the "soft" ionization of LC-ESI-MS/MS (which preserves the intact molecular weight and allows for targeted neutral loss analysis).
GC-EI-MS vs. LC-ESI-MS/MS analytical workflows for structural elucidation.
Mechanistic Fragmentation Pathways
Platform A: GC-EI-MS (Hard Ionization)
Because carboxylic acids hydrogen-bond and interact with silanol groups on GC columns (causing severe peak tailing), the compound must first be derivatized. Silylation with BSTFA replaces the active acidic proton with a trimethylsilyl (TMS) group, increasing volatility and shifting the intact mass to 326/328 Da.
Upon 70 eV electron bombardment, the derivatized molecule undergoes drastic fragmentation. The dominant pathway is the cleavage of the C-C bond between the cyclopropane ring and the benzyl moiety. This yields the resonance-stabilized 2-bromobenzyl cation at m/z 169/171. Subsequent high-energy loss of a bromine radical (
Br∙
) generates the ubiquitous tropylium cation at m/z 91[3].
Primary electron ionization (EI) fragmentation pathways of the target compound.
Platform B: LC-ESI-MS/MS (Soft Ionization)
In negative electrospray ionization (ESI-), the carboxylic acid readily deprotonates to form the
[M−H]−
precursor ion at m/z 253/255. When subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon), carboxylate anions predominantly undergo decarboxylation (loss of
CO2
, -44 Da)[4]. This yields a cyclopropyl-bromobenzyl carbanion at m/z 209/211. At higher collision energies, the molecule ejects a bromide anion (
Br−
), detected at m/z 79/81.
Collision-induced dissociation (CID) pathways in negative ESI mode.
Quantitative Data Summary
The following table synthesizes the expected fragmentation data across both platforms, providing a direct comparison of their diagnostic utility.
Platform
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Relative Abundance
Structural Assignment
GC-MS
EI (70 eV)
326 / 328
[M]+∙
(TMS)
169 / 171
High (Base Peak)
[C7H6Br]+
(2-Bromobenzyl cation)
311 / 313
Medium
[M−CH3]+
(Loss of methyl from TMS)
209 / 211
Low
[M−COOTMS]+
(Loss of silylated carboxyl)
91
High
[C7H7]+
(Tropylium cation)
LC-MS/MS
ESI (Negative)
253 / 255
[M−H]−
209 / 211
High (Base Peak)
[M−H−CO2]−
(Decarboxylation)
79 / 81
Medium
[Br]−
(Bromide anion)
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in causality and validation checks.
Protocol A: GC-EI-MS Analysis (Skeletal Mapping)
Causality: Silylation is mandatory to prevent the thermal decarboxylation of the cyclopropane-carboxylic acid moiety inside the hot GC inlet.
Sample Preparation: Dissolve 1.0 mg of the standard in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA containing 1% TMCS (catalyst).
Incubation: Heat the mixture in a sealed vial at 60°C for 30 minutes to drive the silylation to completion.
Instrument Parameters: Inject 1 µL (split ratio 10:1) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Set the injector to 250°C. Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min. Maintain the EI source at 230°C and 70 eV.
Data Validation Check: Confirm the presence of the 1:1 isotopic doublet for m/z 169/171 and 326/328. The absence of this doublet in the m/z 91 peak confirms the successful cleavage and loss of the bromine radical.
Causality: While formic acid is traditionally used in LC-MS, it can suppress negative ionization. We utilize 10 mM Ammonium Formate (pH ~6.5) to buffer the mobile phase, ensuring the carboxylic acid remains deprotonated (
[M−H]−
) prior to entering the MS source.
Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 10 mM Ammonium Formate.
Instrument Parameters: Inject 5 µL onto a C18 reverse-phase column. Elute using a gradient of Water and Methanol (both buffered with 10 mM Ammonium Formate).
MS/MS Parameters: Operate the ESI source in negative mode with a capillary voltage of 2.5–3.0 kV. Isolate the precursor doublet (m/z 253/255) in Q1. Ramp the collision energy (CE) from 10 to 40 eV in Q2 using Argon gas to generate the product ion spectrum in Q3.
Data Validation Check: Run a solvent blank injection prior to the sample to ensure no carryover of the highly responsive bromide anion (m/z 79/81).
References
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (PMC). Available at: [Link]
A Researcher's Guide to FT-IR Structural Validation of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 1-(2-Bromo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on utilizing Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid. We will move beyond simple peak identification to a comparative analysis that provides unequivocal evidence of successful synthesis, grounded in the fundamental principles of molecular vibrations.
The Imperative of Structural Validation in Synthesis
In any multi-step organic synthesis, rigorous confirmation of the molecular structure at each stage is paramount. For a target molecule like 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, which possesses multiple functional groups, FT-IR spectroscopy serves as a rapid, reliable, and non-destructive first-line analytical technique. It provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds present. A successful synthesis is confirmed not only by the appearance of new, characteristic absorption bands of the product but also by the disappearance of key bands from the starting materials.
Deconstructing the Molecule: The Theoretical FT-IR Spectrum
To validate the structure of 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, we must first predict its characteristic FT-IR absorption peaks by dissecting its constituent functional groups.
Carboxylic Acid (-COOH): This is the most telling functional group. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction leads to a very broad and characteristic O-H stretching band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This broad absorption is often superimposed on the C-H stretching peaks.[3] The carbonyl (C=O) stretch of the carboxylic acid is also highly characteristic, appearing as a very strong, sharp peak typically between 1725-1700 cm⁻¹.[1][3] Furthermore, the C-O single bond stretch will produce a strong band in the 1320-1210 cm⁻¹ region.[3][4]
Aromatic Ring (Ortho-substituted Benzene): The presence of the benzene ring is indicated by several absorptions. The aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5] The characteristic C=C ring stretching vibrations result in a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[6] Crucially, the substitution pattern on the ring gives rise to distinctive out-of-plane (OOP) C-H bending bands in the fingerprint region. For an ortho-disubstituted ring, a strong absorption is expected between 770 and 735 cm⁻¹.[7]
Alkyl Moieties (Cyclopropane and Benzyl CH₂): The C-H bonds of the benzyl methylene (-CH₂) and the cyclopropane ring will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.[8] Notably, the C-H stretching in strained rings like cyclopropane can occur at slightly higher frequencies than in typical alkanes, sometimes appearing above 3000 cm⁻¹.[9][10][11] The -CH₂- group will also show a characteristic scissoring (bending) vibration around 1480-1440 cm⁻¹.[9]
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear as a strong absorption in the low-frequency region of the spectrum, typically between 690-515 cm⁻¹.[12][13][14]
Table 1: Predicted FT-IR Absorption Peaks for 1-(2-Bromobenzyl)cyclopropanecarboxylic acid
Wavenumber (cm⁻¹)
Functional Group & Vibrational Mode
Expected Intensity
3300 - 2500
Carboxylic Acid: O-H Stretch (H-bonded dimer)
Strong, Very Broad
3100 - 3000
Aromatic: C-H Stretch
Weak to Medium
3080 - 2850
Alkyl: C-H Stretch (Cyclopropane & Benzyl CH₂)
Medium to Strong
1725 - 1700
Carboxylic Acid: C=O Stretch
Strong, Sharp
1600 - 1450
Aromatic: C=C Ring Stretch
Medium to Weak (multiple bands)
~1450
Alkyl: -CH₂- Scissoring
Medium
1320 - 1210
Carboxylic Acid: C-O Stretch
Strong
770 - 735
Aromatic: C-H Out-of-Plane Bend (Ortho)
Strong
690 - 515
Alkyl Halide: C-Br Stretch
Strong
The Comparative Guide: Product vs. Precursors
The most powerful application of FT-IR in synthesis is the direct comparison of the product's spectrum with those of its starting materials. A plausible synthesis route involves the reaction of a cyclopropanecarboxylate salt with 2-bromobenzyl bromide. Let's analyze the expected spectral transformations.
Plausible Precursors:
Cyclopropanecarboxylic Acid (or its salt): Key features include the very broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹). It lacks aromatic and C-Br signals. The NIST Chemistry WebBook provides reference spectra for this compound.[15]
2-Bromobenzyl Bromide: This precursor would show aromatic C-H and C=C peaks, a strong C-Br stretch, and alkyl C-H stretches for the -CH₂Br group. Crucially, it would completely lack the characteristic broad O-H and C=O absorptions of a carboxylic acid.
Table 2: Comparative FT-IR Analysis for Synthesis Validation
Spectral Region (cm⁻¹)
Expected in Precursor (e.g., 2-Bromobenzyl Bromide)
Expected in Product (1-(2-Bromobenzyl)cyclopropanecarboxylic acid)
Significance for Validation
3300 - 2500
Absent
Present (Very broad, strong band)
Appearance of the carboxylic acid O-H stretch is primary evidence of product formation.
1725 - 1700
Absent
Present (Strong, sharp peak)
Appearance of the carbonyl C=O stretch confirms the presence of the carboxylic acid group.
770 - 735
Present
Present
Retention of the ortho-substitution pattern from the benzyl group.
690 - 515
Present (Strong C-Br stretch)
Present (Strong C-Br stretch)
Retention of the bromo-substituent on the aromatic ring.
This comparative approach provides a self-validating system. The simultaneous appearance of the massive O-H trough and the intense C=O peak, while retaining the signals for the aromatic and C-Br moieties, provides a high degree of confidence in the successful synthesis of the target molecule.
Experimental Protocol: The KBr Pellet Method
For solid samples like 1-(2-Bromobenzyl)cyclopropanecarboxylic acid, the potassium bromide (KBr) pellet method is a standard and effective technique for obtaining a high-quality transmission spectrum.
Step-by-Step Methodology
Drying: Gently dry the finely ground sample and spectroscopic grade KBr powder in an oven at ~100-110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.[16][17] Store in a desiccator until use.
Sample Preparation: In a clean agate mortar and pestle, weigh out approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[17] The sample concentration should be between 0.2% and 1%.[18][19]
Grinding & Mixing: Thoroughly grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.[20] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[19]
Pellet Pressing: Transfer the powder mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press.
Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air, which can cause the pellet to be opaque.
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[16]
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Background Collection: Run a background spectrum with an empty sample holder or a pure KBr pellet.[17]
Sample Spectrum Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Operational Guide: Safe Handling and Disposal of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid In pharmaceutical development and synthetic chemistry, handling specialized intermediates requires precise logistic...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and Disposal of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
In pharmaceutical development and synthetic chemistry, handling specialized intermediates requires precise logistical and safety planning. Because 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid integrates a reactive carboxylic acid, a sterically strained cyclopropane ring, and a halogenated aromatic system, its end-of-life routing cannot be treated as generic laboratory waste. This guide provides drug development professionals and lab managers with field-proven, step-by-step methodologies for the safe operational handling and disposal of this specific chemical.
Molecular Causality: Why Strict Segregation is Required
To execute a compliant disposal strategy, we must first analyze the molecule's structural hazards and how they dictate waste routing:
The Ortho-Bromobenzyl Group (Critical Factor): The presence of a covalently bound bromine atom classifies this molecule—and any solvent it is dissolved in—as a halogenated organic compound . During thermal destruction, halogens can form corrosive hydrogen bromide (HBr) gas and highly toxic environmental pollutants like dioxins and furans. Therefore, it requires specialized high-temperature incineration equipped with exhaust scrubbers.
The Carboxylic Acid Moiety: As a weak organic acid, it can react exothermically with strong bases or oxidizing agents. Waste containers must be strictly segregated from incompatible inorganic chemicals to prevent pressure buildup.
The Cyclopropane Ring: While relatively stable under standard conditions, the inherent ring strain increases the molecule's energy density, further necessitating controlled thermal destruction rather than standard landfill disposal.
Waste Segregation Logic and Economic Impact
A common operational failure in laboratories is the cross-contamination of waste streams. Non-halogenated solvents are typically repurposed as fuel additives in cement kilns (fuels blending), which is an environmentally and economically efficient recycling method ()[1].
However, introducing even trace amounts of a brominated compound like 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid into a non-halogenated drum renders the entire batch unsuitable for fuels blending ()[2]. This oversight forces the entire drum into the halogenated incineration stream, increasing disposal costs by up to 300% and triggering stricter environmental compliance audits[1][2].
Table 1: Waste Stream Categorization and Quantitative Impact
Waste Matrix
Primary Container
Designated EHS Routing
Processing Method
Quantitative Impact / Threshold
Pure Solid / Powder
Wide-mouth HDPE jar
Halogenated Solid Waste
High-Temp Incineration
100% concentration; High disposal cost
Dissolved in Organic Solvent
20L EHS-provided carboy
Halogenated Liquid Waste
High-Temp Incineration
>1,000 ppm halogen ruins non-halogenated streams
Aqueous Solution
10L Polyethylene jug
Aqueous Halogenated Waste
Specialized Treatment
pH must be adjusted to 6–9 before collection
Contaminated Consumables
Poly-lined solid waste bin
Solid Hazardous Waste
Incineration
Trace amounts; Low relative cost
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems, ensuring that every step inherently verifies the safety and compliance of the procedure.
Context: When the compound is dissolved in reaction solvents (e.g., Dichloromethane, Methanol, or Ethyl Acetate), the entire mixture must be treated as halogenated waste ()[3].
Compatibility Check: Ensure the primary waste container (typically a 20L white or blue EHS-provided HDPE carboy) contains no strong bases, oxidizers, or heavy metals.
Transfer: Operating exclusively inside a certified fume hood, place the waste carboy in a secondary containment tray. Use a dedicated wide-stem funnel to transfer the liquid to prevent splashing.
Documentation: Immediately update the running waste log attached to the drum. You must list the exact chemical name—"1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid"—and its approximate percentage. Do not use abbreviations or chemical formulas[3].
System Validation: Cap the container tightly. Wait 5 minutes and observe the container for any bulging, heat generation, or gas evolution (bubbling). If the container remains stable and at ambient temperature, the chemical compatibility of the carboxylic acid within the waste matrix is validated.
Protocol B: Solid Spill Containment and Recovery
Context: Dry powder spills present an inhalation hazard due to aerosolization, and the brominated moiety is acutely toxic to aquatic ecosystems. Under no circumstances should this compound be washed down a laboratory sink[2][3].
PPE Verification: Don nitrile gloves, a lab coat, and safety goggles. If the spill is outside a fume hood, ensure local exhaust ventilation (e.g., a snorkel exhaust) is active.
Dampening (Causality-Driven): Do not dry-sweep the powder, as this generates respirable aerosols. Instead, lightly dampen an absorbent pad with a compatible solvent (e.g., water or a small amount of isopropanol) to bind the powder.
Collection: Wipe the spill from the perimeter inward to prevent spreading. Place all contaminated pads, weigh boats, and spatulas into a puncture-resistant, poly-lined solid hazardous waste bin.
System Validation: Visually inspect the benchtop from multiple angles under bright light. Run a clean, dry tissue over the spill area; if the tissue remains completely clean and no crystalline residue is visible, the recovery is validated. Label the bin as "Hazardous Solid Waste - Halogenated Organics."
Protocol C: Empty Container Decommissioning
Context: Residual halogenated compounds in original packaging can contaminate standard recycling streams.
Triple Rinse: In a fume hood, add a small volume of a compatible solvent (e.g., acetone) to the empty container. Cap and agitate gently to dissolve residual acid.
Transfer Rinsate: Pour the rinsate into the designated Halogenated Organic Waste carboy. Repeat this process three times.
Defacement: Completely cross out or remove the original GHS labels and chemical name to prevent future misidentification.
System Validation: Invert the uncapped, rinsed bottle over a secondary containment tray for 10 minutes. If no liquid drips and no chemical odor is detectable, the container is chemically decommissioned and safe for the standard glass waste stream.
Decision Matrix for Waste Routing
Below is the logical workflow for determining the correct disposal stream based on the physical state and solvent matrix of the waste.
Decision matrix for the segregation and disposal of brominated cyclopropane-carboxylic acid waste.
References
University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal." UBC. [Link]
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC. [Link]
A Comprehensive Guide to the Safe Handling of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from st...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: No specific Safety Data Sheet (SDS) for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from structurally related compounds, including carboxylic acids and organobromides. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling and disposal of 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid, a compound featuring both a carboxylic acid and a brominated aromatic moiety.
Hazard Overview
Based on the functional groups present, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid should be handled with caution. Carboxylic acids can be corrosive and cause severe skin burns and eye damage.[1][2] Organobromine compounds can be toxic, and some have been shown to have negative health and environmental impacts.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield are required.[5][6]
Protects against splashes of the chemical which could cause serious eye damage due to the carboxylic acid group.
Skin and Body Protection
Wear a chemical-resistant lab coat or apron, and acid-resistant gloves (e.g., heavy nitrile or butyl rubber).[1][6] Ensure gloves are inspected before use and changed frequently, especially after direct contact. For larger quantities, a complete chemical-resistant suit may be necessary.
Prevents skin contact, which could lead to burns from the carboxylic acid functionality and potential toxicity from the organobromine component.
Respiratory Protection
Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood, to avoid inhalation of any dust or vapors.[7][8] If handling outside of a fume hood is unavoidable, a risk assessment should be performed to determine the appropriate respiratory protection, which may include an N95 dust mask for solids or a respirator with acid gas cartridges for vapors.
Minimizes the risk of inhaling the compound, which could be harmful.
Operational and Disposal Plans
A clear and well-rehearsed plan for both routine handling and emergency situations is critical.
Safe Handling Procedures:
Preparation: Always work in a designated area, preferably a certified chemical fume hood, to control exposure.[7] Ensure that an eyewash station and safety shower are readily accessible.[9]
Handling: Avoid direct contact with the substance.[7] Use appropriate tools (spatulas, etc.) to handle the solid. If the compound is a liquid, use a calibrated pipette or syringe. Always add acid to water, not the reverse, when making solutions.
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][10] The container should be clearly labeled and tightly sealed.[11]
Decontamination: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[8] Remove and wash contaminated clothing before reuse.[12]
Spill Management:
In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material to contain the spill. For larger spills, or if the spill occurs in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety department.
Disposal Plan:
As a halogenated organic compound, 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid requires special disposal procedures.
Waste Segregation: Do not mix halogenated waste with non-halogenated waste.[13][14]
Waste Container: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[7][11]
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[8][15] Do not pour down the drain.[7]
Visualizing the Workflow
The following diagrams outline the logical steps for selecting PPE and for the general handling and disposal workflow.
Caption: PPE Selection Workflow for Handling 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
Caption: General Handling and Disposal Workflow for 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid.
References
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. (2012, December 4).
7.2 Organic Solvents - Environment, Health and Safety.
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds | Global Environment - Liverpool University Press. (2023, August 30).
Personal protective equipment for handling Capraminopropionic acid - Benchchem.
Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem.
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
SAFETY DATA SHEET - TCI Chemicals. (2024, November 9).
SAFETY DATA SHEET.
SAFETY DATA SHEET - Fisher Scientific.
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 9).